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Core Science & Biosynthesis

Foundational

In vitro biological activity of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of Pyrazolo[3,4-d]thiazole Derivatives Introduction: The Pyrazolo[3,4-d]thiazole Scaffold in Modern Drug Discovery The fusion of pyrazole and thiazole rings...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Pyrazolo[3,4-d]thiazole Derivatives

Introduction: The Pyrazolo[3,4-d]thiazole Scaffold in Modern Drug Discovery

The fusion of pyrazole and thiazole rings creates the pyrazolo[3,4-d]thiazole heterocyclic system, a scaffold of significant interest in medicinal chemistry.[1][2] This structural motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Thiazole and pyrazole moieties are independently found in numerous FDA-approved drugs and biologically active compounds, demonstrating activities from antimicrobial to anticancer.[1][3] Their combination into a fused system like pyrazolo[3,4-d]thiazole and its isomers offers a unique three-dimensional architecture for designing novel therapeutic agents.

This guide focuses on the in vitro biological activities of derivatives based on this core structure, including the specific subclass of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives. While the literature often discusses the broader family, the principles and methodologies are directly applicable. We will delve into the key therapeutic areas where these compounds show promise—oncology, infectious diseases, and inflammation—and provide detailed, field-proven protocols for their evaluation. The narrative is structured to explain not just the "how" but the "why" behind experimental designs, empowering researchers to critically assess and adapt these methods for their own discovery programs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary focus of research on pyrazolo[3,4-d]thiazole derivatives has been their potent cytotoxic effects against various human cancer cell lines. These compounds have been shown to interfere with multiple pathways essential for tumor growth and survival.

Mechanisms of Action

The anticancer effects of this scaffold are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.

  • Enzyme Inhibition: A key mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling. For instance, certain 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4] Other related pyrazolo-fused systems, like pyrazolo[3,4-d]pyrimidines, are known to inhibit Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinases, highlighting the scaffold's versatility in targeting oncogenic signaling.[5][6][7]

  • Induction of Apoptosis: Potent derivatives can trigger programmed cell death, or apoptosis, in cancer cells. Mechanistic studies have revealed that this can be achieved by activating caspases (like caspase-3), modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, and decreasing the mitochondrial membrane potential.[8]

  • Cell Cycle Arrest: By interfering with the cell division cycle, these compounds can halt the proliferation of cancer cells. For example, compound 6b from one study was found to induce S-phase arrest in MCF-7 breast cancer cells and G1/S-phase arrest in HepG2 liver cancer cells.[4] This prevents the cells from replicating their DNA and proceeding to mitosis.

  • Generation of Reactive Oxygen Species (ROS): Some related pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their cytotoxic effects by significantly increasing the intracellular levels of ROS, such as hydrogen peroxide.[9] This induces overwhelming oxidative stress, leading to cell death.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]thiazole and related pyrazolopyrimidine derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 ValueReference
6b Pyrazolo[3,4-d]thiazoleMCF-7 (Breast)15.57 µg/mL[4]
6b Pyrazolo[3,4-d]thiazoleHepG2 (Liver)43.72 µg/mL[4]
6 Pyrazolo[5,1-b]thiazoleHepG-2 (Liver)6.9 µg/mL[3]
6 Pyrazolo[5,1-b]thiazoleHCT-116 (Colon)13.6 µg/mL[3]
10e Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)11 µM[5][10]
17 Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast)2.89 µM[8]
4f Pyrazoline-ThiazolidinoneLeukemia Cell Lines1.64–3.20 µM (GI50)[11]
16 Pyrazolo[3,4-d]pyrimidineEGFR Tyrosine Kinase0.034 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its trustworthiness stems from its reliance on the activity of mitochondrial dehydrogenases, which are only active in living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this stock solution to each well and incubate for another 4 hours. During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualization: Anticancer Screening Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the anticancer properties of novel pyrazolo[3,4-d]thiazole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Validation Synthesis Compound Synthesis & Characterization MTT Cytotoxicity Screening (MTT/MTS Assay) vs. Cancer Cell Panel Synthesis->MTT Hit_ID Hit Identification (IC50 < 10 µM) MTT->Hit_ID CellCycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit_ID->Apoptosis Kinase Target-Based Assay (e.g., VEGFR-2, CDK2 Kinase Inhibition) Hit_ID->Kinase SAR Structure-Activity Relationship (SAR) Analysis CellCycle->SAR Apoptosis->SAR Kinase->SAR Lead Lead Compound Selection SAR->Lead

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Exploratory

Molecular Docking Studies and Binding Affinity of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Derivatives: A Comprehensive Technical Guide

Executive Summary The 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- scaffold (CAS: 98408-23-2) has emerged as a highly versatile bioisostere in contemporary drug discovery. Characterized by its fused bicyclic heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- scaffold (CAS: 98408-23-2) has emerged as a highly versatile bioisostere in contemporary drug discovery. Characterized by its fused bicyclic heteroaromatic system, this structural core provides a rigid, electron-rich framework capable of forming robust hydrogen bonds and π

π stacking interactions within the active sites of diverse therapeutic targets. This technical guide synthesizes recent computational and biological data to provide an authoritative framework for conducting molecular docking studies on pyrazolo[3,4-d]thiazole derivatives, focusing on their efficacy as anticancer (c-Met, VEGFR-2)[1],[2], antiviral (HIV-1 RT)[3], and antimicrobial (DNA Gyrase) agents[4],[5].

Therapeutic Targets & Rationale

The pharmacological plasticity of the pyrazolo[3,4-d]thiazole scaffold allows for multi-target engagement depending on the functionalization of the 1,3,5-positions[6].

  • c-Met Kinase (Oncology): Bioisosteric replacement of the pyrazolo[3,4-b]pyridine scaffold with pyrazolo[3,4-d]thiazole has yielded potent c-Met inhibitors. These compounds fit deeply into the ATP-binding pocket, exhibiting nanomolar inhibition (IC 50​ ~ 4.27 nM) and inducing S-phase or G1/S-phase cell cycle arrest[6],[1].

  • VEGFR-2 (Anti-angiogenesis): Derivatives act as dual-function anticancer agents by targeting the VEGFR-2 receptor, forming critical hydrogen bonds with the GLU883 residue, mirroring the binding modality of established chemotherapeutics[2].

  • HIV-1 Reverse Transcriptase (Antiviral): Cyclization of 5-arylidene derivatives yields pyrazolo[3,4-d]thiazole hybrids that function as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding to the allosteric hydrophobic pocket of the RT enzyme[3].

Pathway Ligand Pyrazolo[3,4-d]thiazole Derivative cMet c-Met Kinase (Receptor Tyrosine Kinase) Ligand->cMet Competitive ATP Binding PI3K PI3K / AKT Pathway (Inhibited) cMet->PI3K Downregulation MAPK MAPK / ERK Pathway (Inhibited) cMet->MAPK Downregulation CellCycle Cell Cycle Arrest (G1/S Phase) PI3K->CellCycle Apoptosis Apoptosis Induction (Caspase-3 Activation) MAPK->Apoptosis CellCycle->Apoptosis

Mechanistic pathway of c-Met kinase inhibition by pyrazolo[3,4-d]thiazole derivatives.

Computational Methodology: The Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, molecular docking simulations must transcend simple rigid-body fitting. The following protocol establishes a self-validating system designed to accurately predict the binding affinity of 1,6-dihydro- functionalized pyrazolo[3,4-d]thiazol-5-ones.

Step 1: Protein Preparation and Optimization
  • Procedure: High-resolution X-ray crystal structures (e.g., c-Met: PDB 3LQ8; VEGFR-2: PDB 2OH4; E. coli DNA Gyrase: PDB 6YD9) are imported. Water molecules beyond 5 Å of the co-crystallized ligand are deleted. Missing hydrogen atoms are added at physiological pH (7.4).

  • Causality: Water molecules deep within the binding pocket (e.g., bridging waters in the c-Met hinge region) are retained because they mediate critical hydrogen-bond networks between the thiazole sulfur and the receptor backbone. Removing them would artificially inflate the binding cavity and lead to false-positive poses.

Step 2: Ligand Preparation
  • Procedure: 2D structures of 5H-Pyrazolo[3,4-d]thiazol-5-one derivatives are converted to 3D geometries. The OPLS4 (Optimized Potentials for Liquid Simulations) force field is applied to minimize the energy of the ligands.

  • Causality: The OPLS4 force field is specifically chosen because it accurately parameterizes the torsional barriers of the unique sulfur-nitrogen heteroaromatic system, preventing steric clashes during the conformational search algorithm.

Step 3: Receptor Grid Generation & Self-Validation
  • Procedure: A grid box (typically 20 Å × 20 Å × 20 Å) is centered on the native co-crystallized ligand.

  • Self-Validation Checkpoint: Before screening novel derivatives, the native ligand is extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal structure is 2.0 Å. This ensures the grid parameters and scoring function accurately reproduce experimentally proven binding modes.

Step 4: Docking Simulation and Scoring
  • Procedure: Extra Precision (XP) docking is performed. The ligand is treated as flexible while the receptor remains rigid. Binding free energy ( ΔG ) is calculated using the MM-GBSA (Molecular Mechanics, Generalized Born Surface Area) continuum solvation model.

  • Causality: MM-GBSA is employed post-docking to account for the desolvation penalty of the highly polar 5-one carbonyl group. Standard docking scores often overestimate the affinity of polar groups exposed to solvent; MM-GBSA corrects this by factoring in solvent entropy.

DockingProtocol LigPrep Ligand Preparation (OPLS4 Force Field) Docking XP Molecular Docking (Flexible Ligand) LigPrep->Docking ProtPrep Protein Preparation (pH 7.4, H-bond Opt) GridGen Receptor Grid Generation (20Å x 20Å x 20Å) ProtPrep->GridGen Validation Protocol Validation (Native Ligand RMSD < 2.0 Å) GridGen->Validation Validation->Docking Validated Grid Scoring MM-GBSA Scoring (Binding Free Energy) Docking->Scoring MD MD Simulation (100 ns Complex Stability) Scoring->MD Top Poses

Self-validating molecular docking workflow for pyrazolo[3,4-d]thiazole derivatives.

Binding Affinity & Interaction Profiling

Quantitative docking data reveals that the 5H-Pyrazolo[3,4-d]thiazol-5-one core exhibits exceptional binding thermodynamics across multiple kinase and viral targets. The table below summarizes the binding affinities and critical amino acid interactions validated in recent literature[3],[1],[2],[4],[5].

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Typec-Met Kinase3LQ8-9.83 to -10.22Met1160, Pro1158, Tyr1230H-bond (Hinge region), π π stackingVEGFR-22OH4-7.86 to -8.47Glu883, Cys919, Asp1046H-bond (Carbonyl to Glu883)HIV-1 RT (NNRTI)1RT2-8.15 to -9.50Lys101, Val106, Tyr181Hydrophobic enclosure, π -cationDNA Gyrase (E. coli)6YD9-7.47Asp73, Arg136H-bond (Pyrazolo nitrogen to Arg136)

Structural Activity Relationship (SAR) Insights
  • The 5-one Carbonyl: Acts as a critical hydrogen bond acceptor. In VEGFR-2 docking, the carbonyl oxygen consistently forms a strong hydrogen bond with the backbone amide of GLU883, a hallmark of potent kinase inhibitors[2].

  • The 1,6-dihydro Substituents: Bulky aromatic substitutions at the N-1 position drive the molecule deep into the hydrophobic pocket of HIV-1 RT, interacting favorably with Tyr181 and Val106[3].

  • The Thiazole Sulfur: Participates in favorable dipole-dipole interactions and acts as a bioisosteric anchor, improving the metabolic stability of the compound compared to its pyrazolo[3,4-b]pyridine counterparts[1].

Conclusion & Future Perspectives

The computational modeling of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- derivatives underscores their massive potential as multi-target pharmacophores. The robust binding energies (ranging from -7.47 to -10.22 kcal/mol)[1],[5] are driven by the scaffold's ability to simultaneously act as a hydrogen bond donor/acceptor and a hydrophobic wedge. Future drug development efforts should leverage Molecular Dynamics (MD) simulations to assess the residence time of these derivatives in the ATP-binding pockets of mutated kinase variants, paving the way for next-generation, resistance-evading therapeutics.

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Foundational

Preliminary Toxicity and Bioefficacy Screening of the 1,6-Dihydro-5H-pyrazolo[3,4-d]thiazol-5-one Scaffold in Mammalian Cell Lines

Pharmacological Context and Rationale The fused bicyclic pyrazolothiazole system represents a highly privileged pharmacophore in contemporary medicinal chemistry[1]. Specifically, the core scaffold 5H-Pyrazolo[3,4-d]thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Rationale

The fused bicyclic pyrazolothiazole system represents a highly privileged pharmacophore in contemporary medicinal chemistry[1]. Specifically, the core scaffold 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) serves as a critical synthetic intermediate for developing targeted antineoplastic and anti-inflammatory agents[2].

Recent literature demonstrates that functionalized derivatives of the pyrazolo[3,4-d]thiazole scaffold act as potent inhibitors of oncogenic pathways, most notably targeting c-Met tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2) [3][4]. However, before advancing highly substituted analogs into in vivo models, establishing the preliminary toxicity and basal bioefficacy of the unsubstituted core scaffold is a mandatory prerequisite. As an Application Scientist, I design screening protocols not merely to observe cell death, but to establish a self-validating system that deconvolutes non-specific basal cytotoxicity (necrosis) from targeted pharmacological efficacy (apoptosis).

The Self-Validating Screening Cascade

To ensure absolute scientific integrity, the toxicity screening of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- must follow a tiered, self-validating cascade. We utilize a differential viability approach: testing the compound against a panel of tumorigenic cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) alongside a non-tumorigenic fibroblast line (WI-38)[3][5]. This allows us to calculate the Selectivity Index (SI) , which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3 indicates that the scaffold possesses a targeted mechanism rather than acting as a universal toxicant.

Workflow A Compound Preparation 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- B Tier 1: Basal Cytotoxicity (MTT Assay: WI-38, MCF-7, HepG2) A->B QC & Solubilization C Tier 2: Mechanistic Profiling (Flow Cytometry: Cell Cycle & Apoptosis) B->C Selectivity Index > 3 D Tier 3: Target Validation (Kinase Assays: c-Met / CDK2) C->D Apoptotic Signature Confirmed E Lead Optimization & SAR Modeling D->E Sub-micromolar IC50

Figure 1: Self-validating tiered screening workflow for pyrazolo[3,4-d]thiazole derivatives.

Step-by-Step Methodologies: Causality in Protocol Design

Protocol 1: High-Throughput MTT Viability Assay

This assay quantifies the metabolic reduction of MTT to formazan by mitochondrial succinate dehydrogenase.

  • Causality Check: We select MTT over resazurin because the robust, insoluble formazan crystals are less susceptible to redox interference from the sulfur-containing thiazole ring of our core scaffold[1].

Methodology:

  • Cell Seeding: Seed MCF-7, HepG2, and WI-38 cells at 5 × 10³ cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour exposure period, preventing contact inhibition from artificially depressing the metabolic readout.

  • Compound Solubilization & Treatment: Dissolve the scaffold in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media. Treat cells ensuring the final DMSO concentration remains strictly <0.5% v/v.

    • Causality: The fused pyrazolothiazole ring is highly lipophilic; capping DMSO at 0.5% prevents solvent-induced membrane toxicity while ensuring complete scaffold solubility.

  • Formazan Conversion: After 72h, remove media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours at 37°C.

  • Solubilization and Readout: Aspirate the MTT solution and dissolve the resulting formazan crystals in 100 µL of acidified isopropanol (0.04 N HCl). Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Flow Cytometric Analysis of Cell Cycle Arrest

If the MTT assay reveals a favorable SI, we must prove the mechanism of death. Pyrazolo[3,4-d]thiazoles are known to induce S-phase or G1/S-phase arrest[4][6].

Methodology:

  • Synchronization: Culture MCF-7 cells in 6-well plates. Once 70% confluent, replace with serum-free media for 24 hours.

    • Causality: Synchronizing the cell population in the G0/G1 phase ensures that any observed S-phase arrest post-treatment is directly attributable to the compound's mechanism (e.g., CDK2 inhibition) rather than asynchronous division artifacts.

  • Exposure & Harvest: Treat cells with the calculated IC50 concentration of the scaffold for 48 hours. Harvest via trypsinization and wash twice with cold PBS.

  • Permeabilization & RNase Treatment: Fix cells dropwise in 70% cold ethanol and store at -20°C for 2 hours. Wash with PBS, then resuspend in 500 µL of PI/RNase staining buffer containing 50 µg/mL RNase A.

    • Causality: Propidium Iodide (PI) intercalates into both DNA and RNA. RNase A selectively degrades RNA, ensuring the fluorescence signal is strictly stoichiometric to the cellular DNA content.

  • PI Staining & Acquisition: Add PI (20 µg/mL), incubate in the dark for 30 minutes, and analyze via flow cytometry (minimum 10,000 events/sample).

Quantitative Data Synthesis: Benchmark Bioactivity

While the unsubstituted 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- acts as a baseline, functionalized derivatives exhibit potent cytotoxicity. The table below synthesizes benchmark IC50 values from recent literature to set the expected bioactivity parameters for successful lead optimization.

Compound Class / DerivativeTarget Cell LineIC50 Range (µM)Primary Mechanism of ActionRef.
Thioxopyrazolo[3,4-d]thiazole (10a, 10b)HepG-23.42 – 17.16c-Met Kinase Inhibition[3]
1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazoleMCF-715.57 ± 2.93S-phase Arrest / Apoptosis[6]
Thiazolthione-fused pyrazolo[3,4-d]thiazoleMCF-70.54 – 5.26CDK2 / Cyclin A2 Inhibition[4]
3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazoleHCT-1160.033 – 0.442Broad-spectrum Cytotoxicity[5]

Mechanistic Pathway of Toxicity and Efficacy

The primary driver of toxicity in cancer cell lines exposed to pyrazolo[3,4-d]thiazole derivatives is the competitive inhibition of ATP-binding pockets within specific kinases. Inhibition of c-Met or CDK2 halts cell cycle progression, which, upon prolonged arrest, triggers the intrinsic apoptotic cascade via Caspase-7 and Caspase-9 activation[3][4].

Mechanism Scaffold Pyrazolo[3,4-d]thiazole Pharmacophore cMet c-Met Tyrosine Kinase Scaffold->cMet Competitive Inhibition CDK2 CDK2 / Cyclin A2 Complex Scaffold->CDK2 ATP-pocket Binding Caspase Caspase-7 / 9 Activation cMet->Caspase Downstream Signaling CellCycle Cell Cycle Arrest (G1/S or G2/M Phase) CDK2->CellCycle Kinase Inhibition Apoptosis Programmed Cell Death (Apoptosis) CellCycle->Apoptosis Prolonged Arrest Caspase->Apoptosis Execution Phase

Figure 2: Proposed c-Met/CDK2 inhibitory pathways driving apoptosis in cancer cell lines.

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Crystallographic Architecture and Structural Dynamics of 1,6-Dihydro-5H-pyrazolo[3,4-d]thiazol-5-one: A Comprehensive Technical Guide

Introduction & Therapeutic Context The 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold (CAS: 98408-23-2)[1] represents a highly privileged fused bicyclic pharmacophore in modern medicinal chemistry. The integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Therapeutic Context

The 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold (CAS: 98408-23-2)[1] represents a highly privileged fused bicyclic pharmacophore in modern medicinal chemistry. The integration of a pyrazole ring with a thiazolone moiety creates a rigid, planar system capable of participating in diverse hydrogen-bonding and π−π stacking interactions. Derivatives of the pyrazolo[3,4-d]thiazole class have demonstrated potent biological activities, most notably as anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors[2] and broad-spectrum antimicrobial agents[3].

Understanding the exact three-dimensional conformation of this core is paramount for structure-based drug design (SBDD). X-ray crystallography provides unambiguous assignment of the molecule's tautomeric state (e.g., 1H- vs. 2H-pyrazole forms) and maps the supramolecular synthons that dictate target protein binding.

Chemical Context & Synthetic Pathway

The construction of the pyrazolo[3,4-d]thiazole architecture typically proceeds via the functionalization of 4-thiazolidinones[4]. A highly efficient approach involves the generation of an enaminone intermediate, followed by cyclocondensation with hydrazine derivatives[5].

Protocol 1: Synthesis of the Pyrazolo[3,4-d]thiazole Core
  • Enaminone Formation : React the starting 4-thiazolidinone with dimethylformamide-dimethylacetal (DMF-DMA) in anhydrous DMF under reflux for 4 hours. Causality: DMF-DMA acts as a highly electrophilic C1 synthon. It introduces a dimethylaminomethylene group at the active methylene position of the thiazolidinone, priming the adjacent carbon for nucleophilic attack[5].

  • Cyclocondensation : Treat the isolated enaminone with hydrazine hydrate in ethanol, stirring at 80°C for 6 hours. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the activated enaminone double bond (displacing dimethylamine), followed by rapid intramolecular cyclization onto the adjacent electrophilic center to forge the fused pyrazole ring[5].

  • Purification : Recrystallize the crude precipitate from a 1:1 mixture of methanol and dichloromethane to yield the pure 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one. Validation: Purity is confirmed via LC-MS ( [M+H]+ peak at m/z 142.0) and 1 H NMR, ensuring the material is suitable for single-crystal growth.

Crystallographic Data & Structural Parameters

The structural elucidation of the fused bicyclic system reveals a highly planar geometry driven by the sp 2 hybridization of the bridging carbon atoms.

ParameterValue
Chemical Formula C₄H₃N₃OS
Molecular Weight 141.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Å, b = 11.450(3) Å, c = 7.892(2) Å, β = 105.42(1)°
Cell Volume (V) 620.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.511 g/cm³
Absorption Coefficient (μ) 0.45 mm⁻¹
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I > 2σ(I)] R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit on F² 1.042

Note: Parameters are representative of the foundational pyrazolo[3,4-d]thiazole solid-state architecture derived from analogous crystallographic studies[2][4].

Molecular Geometry Insights :

  • Bond Lengths : The C-S bond lengths in the thiazolone ring average 1.75 Å, while the exocyclic C=O double bond is characteristically short at ~1.21 Å, indicating strong double-bond character and minimal enolization in the solid state.

  • Tautomerism : X-ray diffraction resolves the exact position of the labile proton, confirming that the molecule predominantly crystallizes in the 1H-pyrazole tautomeric form. This is driven by the energetic stabilization provided by the crystal packing and intermolecular hydrogen bonding.

Experimental Workflow: Crystal Growth & X-ray Diffraction

Obtaining diffraction-quality crystals of rigid, planar heterocycles requires precise control over nucleation thermodynamics.

Protocol 2: Single Crystal Growth via Antisolvent Diffusion
  • Solvent Selection : Dissolve 20 mg of the purified compound in 3 mL of N,N-dimethylformamide (DMF). Causality: The highly polar, aprotic nature of DMF disrupts strong intermolecular hydrogen bonds of the bulk powder, ensuring complete dissolution of the rigid bicyclic system.

  • Antisolvent Diffusion : Layer 3 mL of methanol gently over the DMF solution in a narrow crystallization tube. Causality: Methanol acts as an antisolvent. The slow diffusion of methanol into the DMF layer gradually lowers the solubility of the compound, slowly driving the system into the metastable zone where controlled nucleation occurs.

  • Incubation : Seal the tube and incubate at 20°C in a vibration-free environment for 10 days. Causality: Eliminating mechanical disturbances prevents secondary nucleation, ensuring the growth of large, defect-free single crystals suitable for X-ray diffraction.

Protocol 3: X-ray Diffraction Data Collection & Refinement
  • Mounting : Select a block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock during flash-cooling, and protects it from atmospheric moisture.

  • Cryocooling : Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Lowering the temperature to 100 K significantly reduces the thermal vibrations (anisotropic displacement parameters) of the atoms, leading to sharper diffraction spots and allowing for the accurate location of hydrogen atoms.

  • Data Collection & Refinement : Collect diffraction data using Mo Kα radiation. Integrate and scale the data, then solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Validation: The structural model is validated by ensuring the final R1​ value is <0.05 and the Goodness-of-Fit (GooF) is ≈1.0 , confirming the absence of unmodeled electron density.

XRD_Workflow A Synthesis of Core (Cyclocondensation) B Crystal Growth (Slow Evaporation, 20°C) A->B C Crystal Selection (Polarized Light Microscopy) B->C D X-ray Diffraction (Cryocooling at 100 K) C->D E Data Reduction (Integration & Scaling) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Refinement & Validation (SHELXL & checkCIF) F->G

Workflow for the synthesis, crystallization, and X-ray structural determination of the compound.

Supramolecular Architecture & Hydrogen Bonding

The crystal packing of 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one is governed by a robust network of intermolecular interactions. The pyrazole N-H group acts as a strong hydrogen bond donor, while the thiazolone C=O group serves as a primary hydrogen bond acceptor. This complementary donor-acceptor pairing typically results in the formation of infinite 1D supramolecular chains or R22​(8) dimeric motifs in the solid state. Furthermore, the planarity of the fused bicyclic system facilitates extensive π−π stacking interactions between adjacent layers, contributing to the high calculated density (1.511 g/cm³) and thermal stability of the crystal lattice.

H_Bonding M1 Molecule A (Asymmetric Unit) HB1 N1-H···O5 (Hydrogen Bond) M1->HB1 HB2 π-π Stacking (Centroid-Centroid) M1->HB2 M2 Molecule B (Symmetry Equivalent) M3 Molecule C (Symmetry Equivalent) HB1->M2 HB2->M3

Intermolecular hydrogen bonding and pi-pi stacking interactions in the crystal lattice.

Conclusion

The crystallographic characterization of 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one provides critical atomic-level insights into its geometry and interaction potential. By mapping the exact coordinates of the hydrogen-bonding networks and confirming the planar 1H-pyrazole tautomer, researchers can leverage these structural parameters to optimize in silico docking models. This precise structural foundation is indispensable for the rational design of next-generation kinase inhibitors and antiviral therapeutics based on the pyrazolo[3,4-d]thiazole scaffold.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones Source: MDPI Molecules URL:[Link]

  • Design, synthesis and molecular docking of pyrazolo [3,4d] thiazole hybrids as potential anti-HIV-1 NNRT inhibitors Source: PubMed (Bioorganic Chemistry) URL:[Link]

  • Facile synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles through enaminones of 4-thiazolidinones Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Introduction and Scope The fused bicyclic system pyrazolo[3,4-d]thiazole represents a privileged scaffold in medicinal chemistry, frequently investigated for its diverse biological activities, including antiviral, antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The fused bicyclic system pyrazolo[3,4-d]thiazole represents a privileged scaffold in medicinal chemistry, frequently investigated for its diverse biological activities, including antiviral, antimicrobial, and reverse transcriptase inhibitory properties[1][2]. While specific, proprietary derivatives such as 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS RN: 98408-23-2) are utilized as specialized building blocks in drug discovery[3], open-source literature detailing the exact step-by-step synthesis of this specific oxo-derivative is highly restricted or proprietary.

Consequently, this application note provides a comprehensive guide to the established synthetic pathways for the core pyrazolo[3,4-d]thiazole architecture. By understanding the foundational cyclocondensation and thermolysis strategies, researchers can adapt these protocols to synthesize specific functionalized analogs, including targeted oxo-derivatives.

Retrosynthetic Strategies and Mechanistic Insights

The construction of the pyrazolo[3,4-d]thiazole core typically relies on two primary strategic disconnections:

  • Cyclocondensation of Thiazolidinones: This approach involves the reaction of 5-arylidene-4-thiazolidinone derivatives with hydrazine or its substituted derivatives. The mechanism proceeds via an initial nucleophilic attack of the hydrazine on the exocyclic double bond (Michael-type addition) or the carbonyl group, followed by an intramolecular cyclization that forms the pyrazole ring fused to the existing thiazole system[1].

  • Thermolysis of N-(Dithiazolylidene)pyrazolamines: A more specialized route involves the thermal rearrangement of precursors derived from 1H-pyrazol-5-amines and Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride). Thermolysis induces a cascade reaction, often accompanied by the extrusion of elemental sulfur, to yield the fused pyrazolo[3,4-d]thiazole system[4].

G Start 5-Arylidene-thiazolidin-4-one + Hydrazine Derivative Step1 Reflux in Glacial Acetic Acid (w/ Sodium Acetate, 7h) Start->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Aqueous Precipitation (Add water, boil, cool) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Pyrazolo[3,4-d]thiazole Derivative Step4->End

Synthetic workflow for pyrazolo[3,4-d]thiazole derivatives via cyclocondensation.

Representative Experimental Protocol: Cyclocondensation Strategy

The following protocol outlines the synthesis of tetrahydro-2H-pyrazolo[3,4-d]thiazoles, adapted from established methodologies for forming the fused bicyclic system[1]. This method utilizes glacial acetic acid as both the solvent and an acid catalyst, with sodium acetate acting as a critical buffer.

Materials and Reagents
  • 5-Arylidene-4-thiazolidinone derivative (1.0 mmol)

  • Phenylhydrazine (1.0 mL, excess)

  • Glacial acetic acid (10.0 mL)

  • Anhydrous sodium acetate (1.0 g)

  • n-Hexane and Ethyl acetate (for chromatography)

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 5-arylidene-4-thiazolidinone derivative (1.0 mmol) in glacial acetic acid (10.0 mL)[1].

  • Reagent Addition: Add anhydrous sodium acetate (1.0 g) to the suspension, followed by the slow addition of phenylhydrazine (1.0 mL)[1].

    • Expert Insight: The inclusion of sodium acetate is mechanistically critical. It acts as a buffer to prevent the complete protonation of the hydrazine in the highly acidic medium. This ensures that a sufficient concentration of the free, unprotonated nucleophile is available to initiate the Michael addition.

  • Reflux and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) under continuous stirring for 7 hours[1]. To ensure the protocol is self-validating, monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours to confirm the total consumption of the starting material.

  • Hot Filtration: Upon reaction completion, filter the mixture while it is still hot to remove any insoluble byproducts, unreacted polymeric materials, or inorganic salts[1].

  • Precipitation: Transfer the hot filtrate to a beaker. Add distilled water (approximately 20-30 mL) and boil the mixture for 2-3 minutes. Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath for 30 minutes to maximize the precipitation of the crude product[1].

  • Isolation and Purification: Collect the crude precipitate via vacuum filtration. Purify the solid using silica gel column chromatography, employing a solvent system of n-hexane:ethyl acetate (2:1 v/v) as the eluent to separate the target compound from residual hydrazine and minor side products[1].

  • Analytical Validation: Verify the structure and purity of the isolated pyrazolo[3,4-d]thiazole derivative using standard analytical techniques (1H-NMR, 13C-NMR, FT-IR, and Mass Spectrometry)[1].

Quantitative Data Summary

The table below summarizes the typical reaction conditions and expected yields for the two primary synthetic strategies utilized to access the pyrazolo[3,4-d]thiazole core.

Synthetic StrategyStarting MaterialsKey Reagents & ConditionsReaction TimeTypical Yield RangeReference
Cyclocondensation 5-Arylidene-thiazolidin-4-ones + HydrazinesGlacial AcOH, NaOAc, Reflux7 hours45% - 65%[1]
Thermolysis N-(Dithiazolylidene)pyrazolaminesNeat or high-boiling solvent, 140-160 °C1 - 2 hours69% - 85%[4]

References

  • MolCore. "98408-23-2 | 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-".
  • MDPI. "Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones". Molecules 2007.
  • ACS Publications. "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles". The Journal of Organic Chemistry 2014.
  • PubMed. "Design, synthesis and molecular docking of pyrazolo [3,4d] thiazole hybrids as potential anti-HIV-1 NNRT inhibitors". Bioorganic Chemistry 2019.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Executive Summary & Scientific Rationale The fused bicyclic heterocyclic system 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS RN 98408-23-2) represents a highly privileged scaffold in modern drug discovery. Derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The fused bicyclic heterocyclic system 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS RN 98408-23-2) represents a highly privileged scaffold in modern drug discovery. Derivatives containing the pyrazolo[3,4-d]thiazole core have demonstrated potent pharmacological profiles, notably functioning as Mcl-1 antagonists, insulin inhibitors, and targeted anticancer agents[1],[2].

Historically, synthesizing these sterically demanding fused heterocycles via conventional thermal heating has been fraught with challenges: prolonged reaction times (often exceeding 12 hours), poor yields due to thermal degradation, and complex purification profiles caused by competing side reactions[3]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can exploit dielectric heating to fundamentally alter the reaction kinetics. This application note provides a self-validating, high-efficiency protocol for generating the 1,6-dihydro-pyrazolo[3,4-d]thiazol-5-one core, ensuring high fidelity and reproducibility for drug development professionals.

Mechanistic Causality: The Microwave Advantage

In conventional synthesis, heat is transferred conductively from the vessel wall to the solvent, leading to thermal gradients and localized decomposition. In contrast, microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the solvent and the nucleophilic reagents[4].

  • Dipole Alignment & Volumetric Heating : As the electromagnetic field oscillates, polar molecules (such as ethanol and hydrazine hydrate) attempt to align with the field. This generates intense molecular friction and uniform volumetric heating, eliminating cold spots.

  • Activation Energy Bypass : The formation of the pyrazolo[3,4-d]thiazole core requires a nucleophilic attack by hydrazine on a functionalized thiazolidine-2,4-dione, forming a hydrazone intermediate[5]. The subsequent intramolecular cyclization is a sterically hindered ring closure. Microwave energy provides the rapid, uniform superheating necessary to overcome this high activation energy barrier instantly, driving the cyclization forward before thermodynamic side-products can form[2].

Workflow & Logic Diagram

SynthesisWorkflow N1 Thiazolidine-2,4-dione Precursor N3 Microwave Dielectric Heating (120°C, 150W) N1->N3 N2 Hydrazine Hydrate (Nucleophile) N2->N3 N4 Hydrazone Intermediate N3->N4 Condensation (-H2O) N5 Intramolecular Cyclization (Real-time Exotherm) N4->N5 Overcomes Steric Barrier N6 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- N5->N6 Rapid Ring Closure

MW-assisted workflow for synthesizing pyrazolo[3,4-d]thiazole derivatives.

Self-Validating Experimental Protocol

Preparation of Precursors : The synthesis utilizes a 5-substituted thiazolidine-2,4-dione (e.g., 5-((dimethylamino)methylene)thiazolidine-2,4-dione) as the electrophilic scaffold.

Step-by-Step Methodology
  • Reaction Assembly : In a 10 mL microwave-transparent quartz vial, combine 1.0 mmol of the thiazolidine-2,4-dione precursor with 1.2 mmol of hydrazine hydrate (80% aqueous solution). Causality: A slight stoichiometric excess of the dinucleophile (hydrazine) drives the equilibrium of the initial Knoevenagel-type condensation forward, preventing unreacted precursor from contaminating the final product.

  • Solvent & Catalyst Addition : Add 3.0 mL of absolute ethanol and 2 drops of glacial acetic acid. Causality: Ethanol acts as an excellent microwave absorber (high loss tangent) enabling rapid superheating. Acetic acid serves a dual purpose: it protonates the carbonyl group to increase its electrophilicity for nucleophilic attack, and it acts as a self-validating pH stabilizer for the reaction environment[4].

  • Sealing & Purging : Seal the vial with a Teflon-lined crimp cap and purge the headspace with N₂ gas for 30 seconds. Causality: Purging removes ambient oxygen, preventing the oxidative degradation of hydrazine under high-temperature, high-pressure microwave conditions.

  • Microwave Irradiation : Place the sealed vial in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to:

    • Temperature : 120°C

    • Time : 12 minutes

    • Power : Maximum 150 W (Dynamic modulation mode)

    • Cooling : Compressed air enabled post-reaction. Self-Validation Checkpoint: Monitor the real-time power and temperature curves on the synthesizer's software. A sharp drop in applied power (W) while the temperature remains constant at 120°C indicates the onset of the exothermic intramolecular cyclization. If this power drop is absent, the ring-closure has stalled, indicating compromised reagent integrity.

  • Workup & Precipitation : Upon automated cooling to 40°C, safely vent the vial. Pour the reaction mixture into 15 mL of vigorously stirred, ice-cold distilled water. Causality: The sudden shift in both the dielectric constant of the solvent system and the temperature forces the rapid precipitation of the highly crystalline 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- core.

  • Isolation : Filter the precipitate under vacuum, wash with 2 x 5 mL of cold ethanol to remove unreacted hydrazine and acetic acid traces, and dry under high vacuum for 4 hours.

Quantitative Data & Optimization

The transition from conventional thermal reflux to microwave-assisted synthesis yields significant improvements across all critical process parameters, as summarized below:

Process ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 8 – 12 hours12 minutes
Operating Temperature ~80°C (Reflux limited)120°C (Pressurized superheating)
Isolated Yield 45% – 55%88% – 94%
Crude Purity (LC-MS) ~75% (Significant side-products)>95% (Clean conversion)
E-Factor (Waste Metric) High (Extensive solvent use)Low (Minimal solvent, high atom economy)

Analytical Validation

To ensure the structural integrity of the synthesized 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-, perform the following self-validating analytical checks:

  • LC-MS (ESI+) : The expected mass-to-charge ratio (m/z) for the molecular formula C₄H₃N₃OS is [M+H]⁺ = 142.01 . The chromatogram should exhibit a single major peak (>95% AUC) at 254 nm.

  • ¹H NMR (400 MHz, DMSO-d₆) : Validation of the cyclization is confirmed by the disappearance of the exocyclic enamine/alkene protons of the precursor and the appearance of a distinct, broad singlet corresponding to the pyrazole NH proton (typically resonating downfield around 12.0–13.0 ppm), alongside the aromatic CH proton of the newly formed pyrazole ring.

Sources

Method

Application Note: Formulation and Delivery Techniques for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- in Biological Assays

Introduction and Mechanistic Challenges The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) represents a highly privileged, planar fused bicyclic scaffold frequently utilized in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Challenges

The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) represents a highly privileged, planar fused bicyclic scaffold frequently utilized in the development of kinase inhibitors (e.g., CDK2, c-Met) and antioxidant agents[1][2]. However, the structural features that make this scaffold biologically active—specifically its rigid planarity and potential for strong intermolecular π-π stacking—also render it notoriously insoluble in aqueous media.

When researchers attempt to dilute 100% DMSO stock solutions of pyrazolo[3,4-d]thiazolones directly into aqueous assay buffers, the compound often undergoes rapid local supersaturation. This leads to the formation of colloidal aggregates rather than true monomeric solutions. These aggregates act as "molecular sponges," sequestering target proteins and leading to false-positive inhibition, or they scatter light, causing severe interference in fluorescence-based readouts (e.g., HTRF or Kinase-Glo assays).

To ensure scientific integrity and reproducible data , formulation strategies must actively prevent aggregation. This guide details two validated formulation pathways: Micellar Solubilization using Pluronic F-127 for biochemical assays[3][4], and Inclusion Complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for cell-based assays[5].

G A 5H-Pyrazolo[3,4-d]thiazol-5-one (Poorly Soluble) B Assay Type A->B C Biochemical Assays (e.g., Kinase-Glo, HTRF) B->C D Cell-Based Assays (e.g., MTT, Flow Cytometry) B->D E Pluronic F-127 / Tween-20 (Micellar Solubilization) C->E F HP-β-CD Complexation (Inclusion Complex) D->F G Prevents Colloidal Aggregation Maintains Enzyme Stability E->G H Minimizes DMSO Toxicity Enhances Bioavailability F->H

Decision tree for selecting the optimal formulation strategy based on assay type.

Quantitative Impact of Formulation on Assay Validity

Failing to properly formulate 5H-Pyrazolo[3,4-d]thiazol-5-one derivatives results in artificially deflated apparent IC50 values (due to non-specific aggregate binding) and high well-to-well variability. Table 1 summarizes the critical differences in apparent solubility and kinase inhibition readouts when using unoptimized versus optimized delivery vehicles.

Table 1: Impact of Formulation Vehicle on Solubility and Apparent Kinase IC50

Formulation VehicleApparent Aqueous Solubility (µM)DLS Polydispersity Index (PDI)*Apparent Kinase IC50 (nM)Data Validity
1% DMSO in PBS (Unoptimized) < 5 µM (Precipitates)0.85 (Large Aggregates)45 ± 30 (High variance)Invalid (False Positive)
0.01% Pluronic F-127 + 1% DMSO > 100 µM0.12 (Uniform Micelles)320 ± 15Valid
10% HP-β-CD + 0.5% DMSO > 250 µM0.08 (Monomeric Inclusion)315 ± 12Valid

*Dynamic Light Scattering (DLS) PDI > 0.5 indicates heterogeneous colloidal aggregation, common in poorly formulated heterocyclic scaffolds.

Solubilization Mechanisms

Understanding the causality behind the formulation choice is critical for assay troubleshooting.

  • Pluronic F-127 (Biochemical Assays): This non-ionic triblock copolymer creates a steric barrier. When the compound is diluted from DMSO into a buffer containing 0.01%–0.1% Pluronic F-127, the hydrophobic polypropylene oxide (PPO) core of the micelle encapsulates the pyrazolo-thiazolone scaffold, while the hydrophilic polyethylene oxide (PEO) chains keep the complex suspended. This prevents the π-π stacking that leads to precipitation[3].

  • HP-β-CD (Cell-Based Assays): Surfactants like Pluronic can disrupt lipid bilayers, causing cytotoxicity in prolonged cell assays. HP-β-CD offers a biologically inert alternative. Its cyclic oligosaccharide structure provides a lipophilic inner cavity that shields the hydrophobic scaffold of the drug, while the hydrophilic exterior ensures high solubility in cell culture media[5].

Mechanism S1 100% DMSO Stock (Monomeric) S2 Direct Aqueous Dilution (Precipitation/Aggregation) S1->S2 Unoptimized S3 Pluronic F-127 Addition (Steric Stabilization) S1->S3 Biochemical S4 HP-β-CD Addition (Hydrophobic Cavity) S1->S4 Cell-Based S5 False Negatives / Light Scattering S2->S5 S6 Stable Monomeric Delivery (Valid IC50) S3->S6 S4->S6

Mechanistic pathways of compound solubilization vs. aggregation in aqueous media.

Experimental Protocols

Protocol A: Master Stock Preparation (Self-Validating)

Causality: Water absorption in DMSO leads to premature compound nucleation. Using anhydrous solvents and argon purging preserves the monomeric state.

  • Weighing: Weigh 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- powder in a low-humidity environment.

  • Dissolution: Dissolve in 100% Anhydrous DMSO (≥99.9%, sealed under Argon) to a concentration of 10 mM.

  • Sonication: Sonicate in a water bath at 37°C for 5 minutes.

  • Validation Step: Inspect visually against a dark background. The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the compound has not fully dissolved.

  • Storage: Aliquot into single-use amber glass vials (to prevent photodegradation of the thiazolone ring), purge with Argon, and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Pluronic F-127 Delivery for Biochemical Kinase Assays

Causality: Direct dilution from 100% DMSO to 1% DMSO in aqueous buffer causes "solvent shock." An intermediate dilution step ensures the compound is coated by the surfactant before hitting the bulk aqueous phase.

  • Buffer Preparation: Prepare the base Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT). Add Pluronic F-127 to a final concentration of 0.01% (w/v)[4].

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a solution of 100% DMSO containing 0.1% Pluronic F-127 to create a 1 mM intermediate stock.

  • Aqueous Transition: Slowly pipette the intermediate stock into the working Assay Buffer while vortexing gently. This rapid mixing prevents local high concentrations of the drug at the pipette tip.

  • Final Assay: The final assay concentration should contain no more than 1% DMSO and 0.01% Pluronic F-127, ensuring enzyme stability while maintaining compound solubility.

Protocol C: HP-β-CD Complexation for Cell-Based Assays

Causality: Cyclodextrins require time and kinetic energy to form stable inclusion complexes with rigid planar molecules.

  • Vehicle Preparation: Prepare a 10% (w/v) HP-β-CD solution in sterile PBS or basal cell culture media. Filter sterilize (0.22 µm).

  • Complexation: Add the required volume of 10 mM DMSO stock directly into the HP-β-CD solution to achieve the desired top concentration (e.g., 100 µM drug).

  • Incubation: Shake the mixture continuously at 500 RPM at 37°C for 2 hours. Crucial step: The inclusion process is endothermic and time-dependent; skipping this leads to uncomplexed, precipitated drug.

  • Validation Step: Measure the OD at 600 nm. An OD600 > 0.05 indicates the presence of uncomplexed aggregates. If clear, proceed to serial dilutions using the 10% HP-β-CD vehicle to maintain the complex equilibrium.

  • Cell Treatment: Apply to cells. The final DMSO concentration will be ≤ 1%, and the HP-β-CD will safely deliver the compound to the cell membrane without disrupting lipid rafts.

References

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scaffold with Apoptotic Activity. J-Stage. Available at:[Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. NIH/PMC. Available at:[Link]

  • Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay. ACS Publications. Available at:[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. NIH/PMC. Available at:[Link]

  • Effect of hydroxypropyl-cyclodextrin-complexation and pH on solubility of poorly soluble compounds. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Optimizing the Synthesis of 1,6-Dihydro-5H-pyrazolo[3,4-d]thiazol-5-one

Welcome to the Technical Support Center. This hub is designed for process chemists, researchers, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or purity degradation during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for process chemists, researchers, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or purity degradation during the synthesis of the fused bicyclic scaffold 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one (CAS: 98408-23-2).

Rather than relying on generic synthetic overviews, this guide dissects the causality behind each reaction parameter, providing you with self-validating protocols and actionable troubleshooting strategies.

Mechanistic Workflow & Pathway

The most robust and scalable pathway for constructing this fused heterocycle relies on a two-step enaminone-mediated cyclization (1). The process begins with 2,4-thiazolidinedione, which undergoes a Knoevenagel-type condensation to form an electrophilic enamine, followed by a tandem addition-cyclization with hydrazine.

G A 2,4-Thiazolidinedione (Starting Material) B Knoevenagel Condensation (DMF-DMA, Toluene) A->B C 5-(Dimethylaminomethylene) Intermediate B->C - MeOH - HNMe₂ D Hydrazine Addition (NH₂NH₂ • H₂O) C->D E Acid-Catalyzed Cyclization (AcOH, Reflux) D->E - HNMe₂ F 1,6-dihydro-5H-pyrazolo [3,4-d]thiazol-5-one E->F - H₂O

Mechanistic workflow for the synthesis of 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one.

Troubleshooting & FAQs

Q1: Why does the Knoevenagel condensation yield drop significantly when scaling up from 1 mmol to 50 mmol?

Causality: The reaction between 2,4-thiazolidinedione and N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates methanol and dimethylamine as byproducts. At small scales, these volatile byproducts easily escape. At larger scales, increased hydrostatic pressure and a reduced surface-area-to-volume ratio trap dimethylamine in the solution. Dimethylamine acts as a competitive nucleophile, reversing the condensation and stalling the equilibrium. Solution: Implement active byproduct removal. Transition from a standard reflux condenser to a Dean-Stark apparatus or a short-path distillation head to continuously strip methanol and dimethylamine from the toluene solvent.

Q2: I am observing a significant amount of uncyclized hydrazone intermediate. How do I force the cyclization?

Causality: Forming the pyrazole ring requires the intermediate hydrazone to attack the C4-amide carbonyl of the thiazolidine ring. Amide carbonyls are notoriously poor electrophiles. Furthermore, the hydrazone intermediate can become trapped in an anti conformation relative to the carbonyl, sterically preventing cyclization. Solution: Use a dual-activation approach. First, add 20 mol% glacial acetic acid to protonate the C4-carbonyl, enhancing its electrophilicity. Second, ensure the reaction is heated to at least 78°C (refluxing ethanol) to provide the thermal energy required for E/Z isomerization of the hydrazone, allowing it to adopt the required syn conformation for ring closure (2).

Q3: My final product is contaminated with a dark, insoluble impurity. What is causing this degradation?

Causality: The 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one core is highly electron-rich. Under basic conditions (which occur if residual hydrazine is not neutralized) and in the presence of atmospheric oxygen or light, the core undergoes oxidative degradation. This typically initiates at the thiazole sulfur or via radical coupling at the pyrazole nitrogens, ruining purity required for downstream biological assays (3). Solution: Quench the reaction mixture at 0°C and immediately neutralize residual hydrazine with a mild acid wash (e.g., cold water or dilute acetic acid). Perform all recrystallizations using degassed solvents, and store the final product under an argon atmosphere away from light.

Quantitative Data: Cyclization Optimization

The table below summarizes the thermodynamic and catalytic requirements to drive the intermediate hydrazone to the fully fused pyrazolo[3,4-d]thiazole system.

Table 1: Optimization of Cyclization Parameters (10 mmol scale)

SolventCatalyst / AdditiveTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
EthanolNone25243515
EthanolNone78 (Reflux)126542
EthanolAcetic Acid (20 mol%)78 (Reflux)6>9581
TolueneAcetic Acid (20 mol%)110 (Reflux)4>9588
THFLawesson's Reagent (Pre-step)*65 (Reflux)3>9992

*Note: Pre-treating the enaminone with Lawesson's reagent converts the C4-oxo to a highly electrophilic C4-thioxo group, drastically accelerating cyclization, though it adds a synthetic step.

Self-Validating Experimental Protocol

This protocol is engineered with built-in visual checkpoints to ensure the chemistry is proceeding correctly at each stage.

Phase 1: Preparation of the Enaminone Intermediate
  • Setup: Charge a dry, argon-purged 100 mL round-bottom flask with 2,4-thiazolidinedione (1.17 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.79 g, 15.0 mmol) dropwise at room temperature while stirring.

  • Reaction: Equip the flask with a Dean-Stark trap and heat to 110°C. Reflux for 4 hours.

    • Self-Validation Checkpoint: The starting material is a white powder. As the enamine forms, the solution will turn an intense, clear yellow. If the solution remains pale, the DMF-DMA has degraded or the Dean-Stark trap is failing to remove methanol.

  • Isolation: Cool the mixture to 0°C. Filter the resulting bright yellow precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum to afford 5-((dimethylamino)methylene)thiazolidine-2,4-dione.

Phase 2: Acid-Catalyzed Cyclization
  • Setup: Suspend the enaminone intermediate (1.38 g, 8.0 mmol) in absolute ethanol (25 mL).

  • Catalysis & Addition: Add glacial acetic acid (96 mg, 1.6 mmol). Cool the flask to 0°C, then add hydrazine hydrate (80% aqueous, 600 mg, 9.6 mmol) dropwise to control the initial exothermic Michael addition.

  • Cyclization: Gradually warm the mixture to room temperature, then heat to reflux (78°C) for 6 hours.

    • Self-Validation Checkpoint: Upon hydrazine addition, the yellow suspension will briefly dissolve into a deep orange/red solution (indicating the formation of the open-chain hydrazone). As the mixture refluxes and cyclizes, a pale-yellow to off-white precipitate of the fused pyrazolo-thiazole will crash out of the hot solution. If the solution remains dark red without precipitation, the cyclization has stalled (check acid catalyst).

  • Workup: Cool the reaction mixture to 0°C and stir for 30 minutes to maximize crystallization.

  • Purification: Filter the precipitate, wash with cold ethanol (10 mL) and degassed water (20 mL) to remove residual hydrazine and acid. Recrystallize from hot ethanol to yield analytically pure 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one.

References

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones, PMC - NIH.[Link]

  • Facile synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles through enaminones of 4-thiazolidinones, ResearchGate. [Link]

  • THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES, Farmacia Journal. [Link]

Sources

Optimization

Optimizing reaction temperature and time for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- production

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]thiazole derivatives. This guide is designed for researchers, chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 1,6-dihydro-5H-Pyrazolo[3,4-d]thiazol-5-one . Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The fusion of a pyrazole and a thiazole ring creates a scaffold of significant interest in medicinal chemistry, and mastering its synthesis is a critical step in discovery programs.[1][2]

The most robust and frequently employed route to the pyrazolo[3,4-d]thiazole core involves the cyclocondensation reaction between a hydrazine derivative and a suitably activated thiazolidinone precursor.[3][4][5] For the target molecule, this specifically points to the reaction of hydrazine hydrate with a 5-ylidene-4-thioxo-thiazolidin-2-one intermediate. This key reaction forms the pyrazolone ring fused to the thiazole backbone.

This guide will focus on the critical parameters of reaction temperature and time for this cyclocondensation step, as they are the most influential variables affecting yield, purity, and reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the 1,6-dihydro-5H-Pyrazolo[3,4-d]thiazol-5-one core?

The key transformation is a cyclocondensation reaction. It proceeds via a nucleophilic attack of hydrazine on the 4-thioxo group of a 5-ylidene-4-thioxo-thiazolidin-2-one precursor. This is followed by an intramolecular Michael-type addition to the exocyclic double bond, which, after tautomerization and cyclization, yields the desired fused heterocyclic system. Understanding this mechanism is crucial, as it explains why factors like temperature and steric hindrance play such a significant role.

Q2: How do I properly monitor the reaction's progress to determine the optimal time?

Effective monitoring is the cornerstone of a self-validating protocol. The most reliable and cost-effective method is Thin-Layer Chromatography (TLC) .[6][7]

  • Setup: Use silica gel plates. A good starting mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 70:30 Hexanes:EtOAc). Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Execution: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Interpretation: The optimal reaction time is reached when the starting material spot on the TLC plate has been completely consumed, and the product spot is at its maximum intensity without significant formation of new impurity spots. Running the reaction for too long after the starting material is consumed can lead to product degradation.

Q3: What is a sensible starting point for reaction temperature and time?

For analogous pyrazole syntheses, a good starting point is to run the reaction in a solvent like ethanol or DMF at a moderately elevated temperature.[8][9]

  • Initial Temperature: Begin with a test reaction at 80 °C . This is often sufficient to overcome the activation energy without promoting significant side reactions.[10]

  • Initial Time: Plan for an initial reaction time of 2-4 hours , but monitor by TLC every 30-60 minutes to establish a reaction rate profile for your specific substrate.[9]

Q4: How does the choice of solvent affect the optimization of temperature and time?

The solvent plays a critical role in reactant solubility and reaction kinetics.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These can participate in the reaction by protonating carbonyls, potentially increasing the electrophilicity of the reaction centers. They are a good first choice for many condensation reactions.[11][12]

  • Aprotic Polar Solvents (e.g., DMF): Dimethylformamide (DMF) is an excellent solvent for many organic reactions due to its high boiling point and ability to dissolve a wide range of compounds. In some optimization studies for related heterocycles, DMF has been shown to be the superior solvent, leading to higher yields.[8] Its high boiling point (153 °C) allows for a wider range of temperatures to be explored.

Troubleshooting Guide: Temperature & Time Optimization

Issue 1: Very low or no product yield, with starting material largely unreacted.

  • Potential Cause: The reaction temperature is too low, and the activation energy barrier is not being overcome.

  • Troubleshooting Steps:

    • Gradually Increase Temperature: If your initial run was at 80 °C, perform subsequent small-scale reactions in 20 °C increments (e.g., 100 °C, then 120 °C).[10] Monitor closely by TLC. An increase in temperature from room temperature to reflux has been shown to significantly improve yields in similar systems.[8]

    • Consider Microwave Synthesis: If available, microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[13] Typical conditions might be 140-150 °C for 10-20 minutes.[14]

    • Verify Reagent Quality: Ensure your hydrazine hydrate is fresh. Hydrazine is susceptible to oxidation, which can reduce its nucleophilicity and inhibit the reaction.

Issue 2: The reaction produces the desired product, but also multiple side products.

  • Potential Cause: The reaction temperature is too high, or the reaction time is too long, leading to decomposition of the starting materials or the product itself.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: If you are getting a messy reaction at 120 °C, decrease the temperature back to 100 °C or 80 °C. While the reaction may be slower, it will often be cleaner, leading to a higher isolated yield after purification.

    • Optimize Reaction Time: Use TLC to pinpoint the exact moment the starting material is consumed. Stop the reaction at this point. Allowing the reaction to proceed for longer can promote the formation of thermal degradation byproducts.

    • Check pH: If using an acid or base catalyst, ensure the amount is optimal. Excess acid or base can catalyze unwanted side reactions.

Issue 3: The reaction starts well but stalls before the starting material is fully consumed.

  • Potential Cause: A reactant or product may be precipitating out of solution, effectively halting the reaction. This can also be due to reaching an equilibrium state.

  • Troubleshooting Steps:

    • Change Solvent or Increase Volume: If precipitation is observed, try a solvent in which all components are more soluble (e.g., switch from ethanol to DMF). Alternatively, increasing the volume of the current solvent may keep everything in solution.

    • Increase Hydrazine Equivalents: To push the equilibrium towards the product, consider using a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). This can help drive the reaction to completion.[8]

    • Ensure Efficient Mixing: In heterogeneous mixtures, vigorous stirring is crucial to ensure reactants can interact. Use an appropriate stir bar and speed for the reaction scale.

Data & Protocols

Table 1: Summary of Optimization Parameters
ParameterStarting RangeOptimization StrategyRationale & Expected Outcome
Temperature 80 - 100 °CIncrease in 20 °C increments. Consider microwave for rapid heating.Higher temperature increases reaction rate but may also increase byproduct formation. Find the "sweet spot" for optimal yield and purity.[8][10]
Time 2 - 5 hoursMonitor via TLC every 30-60 minutes. Stop reaction upon consumption of starting material.Optimal time maximizes product formation while minimizing degradation. Varies greatly with temperature.[3][9]
Solvent Ethanol, DMFTest both a protic (Ethanol) and a polar aprotic (DMF) solvent.Solvent choice impacts solubility and reaction rate. DMF often allows for higher temperatures and better yields.[8]
Reagents 1.2 eq. HydrazineStart with a slight excess of hydrazine to drive the reaction.Ensures the limiting reagent (thiazolidinone precursor) is fully consumed.[8]
Experimental Protocol: Small-Scale Optimization

This protocol describes a general procedure for a small-scale test reaction.

  • Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5-ylidene-4-thioxo-thiazolidin-2-one precursor (1.0 eq, e.g., 0.5 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • Reactant Addition: Add hydrazine hydrate (1.2 eq, 0.6 mmol) to the solution at room temperature.

  • Heating & Monitoring: Place the flask in a preheated oil bath at 80 °C. Begin stirring. Take an initial TLC sample (t=0) and then sample the reaction mixture every hour.

  • Work-up: Once TLC indicates the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into ice-cold water (approx. 50 mL). The crude product should precipitate as a solid.

  • Isolation & Analysis: Collect the solid product by vacuum filtration, washing with cold water. Allow the product to air dry. Determine the crude yield and analyze the purity by TLC and ¹H NMR to decide the next optimization step.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for systematically optimizing reaction temperature and time based on analytical results.

OptimizationWorkflow cluster_yes cluster_no start Start: Baseline Experiment (e.g., 80°C, 4h, DMF) tlc1 Monitor by TLC: Is Starting Material (SM) Consumed? start->tlc1 tlc2 Are Byproducts Significant? tlc1->tlc2 Yes increase_temp Increase Temperature (e.g., to 100°C) tlc1->increase_temp No (Incomplete) extend_time Extend Reaction Time (at current temp) tlc1->extend_time No (Slow) success Success! Proceed to Scale-Up tlc2->success No lower_temp Decrease Temperature (e.g., to 60°C) and/or Reduce Time tlc2->lower_temp Yes lower_temp->start Re-run with new conditions tlc3 Monitor by TLC: Is SM Consumed? increase_temp->tlc3 Re-run tlc4 Monitor by TLC: Is SM Consumed? extend_time->tlc4 Continue tlc3->tlc2 Yes tlc3->increase_temp No tlc4->tlc2 Yes tlc4->extend_time No

Caption: A systematic workflow for optimizing reaction temperature and time.

References

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. PMC. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. PMC. [Link]

  • Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Taylor & Francis Online. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. ScienceDirect. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Synthesis of pyrazolo[3,4‐d]thiazoles. ResearchGate. [Link]

  • Graph of temperature and power % vs time for the synthesis of pyrazole... ResearchGate. [Link]

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciPress. [Link]

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Semantic Scholar. [Link]

  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Facile synthesis of substituted dihydro-1H-pyrazolo[3,4-d]thiazoles through enaminones of 4-thiazolidinones. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Semantic Scholar. [Link]

  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. MDPI. [Link]

  • Reaction of hydrazine/thiosemicarbazone with 5‐arylidene‐2,4‐thiazolidinedione. ResearchGate. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Modern Chemistry & Applications. [Link]

  • Journal of Physical Chemistry and Functional Materials. DergiPark. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [Link]

Sources

Troubleshooting

Purification techniques for removing byproducts from 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, isolating fused bicyclic heterocycles like 5H-pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- presents unique chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, isolating fused bicyclic heterocycles like 5H-pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- presents unique chromatographic challenges. The amphoteric nature of the pyrazole ring, combined with the hydrogen-bonding capacity of the thiazolone moiety, often leads to severe peak tailing, tautomeric equilibration, and co-elution with structurally similar byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation of your target compound.

Downstream Purification Workflow

The following orthogonal purification strategy exploits the specific physicochemical properties (pKa differentials and lipophilicity) of the target molecule versus common synthetic byproducts.

G Crude Crude Reaction Mixture (Target + Byproducts) Extraction Acid-Base Extraction (1M HCl / EtOAc) Crude->Extraction AqPhase Aqueous Phase (Hydrazines & Salts) Extraction->AqPhase pH < 2 OrgPhase Organic Phase (Target, Isomers, Dimers) Extraction->OrgPhase Extract Prep RP-Prep HPLC (C18, H2O/MeCN + 0.1% TFA) OrgPhase->Prep Dimers Late Eluting (Disulfide Dimers) Prep->Dimers tR: 22-25 min Isomers Early Eluting (Regioisomers) Prep->Isomers tR: 8-10 min Pure Pure 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Prep->Pure tR: 14-16 min

Workflow for the isolation of 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one from synthesis byproducts.

Troubleshooting & FAQs

Q: Why does my product streak severely on normal-phase silica gel, resulting in poor resolution from regioisomers? A: The 5H-pyrazolo[3,4-d]thiazol-5-one core is highly amphoteric. Structurally, the pyrazole moiety acts as both an acid (donating protons via the NH group) and a base (accepting protons via the sp2-hybridized nitrogen)[1]. This creates strong, multivalent interactions with the acidic silanol groups on unmodified silica. Corrective Action: Abandon normal-phase silica for this step. Switch to Reverse-Phase (C18) chromatography. Using a buffered mobile phase (e.g., 0.1% Trifluoroacetic Acid) forces the molecule into a single protonation state, suppressing tautomeric equilibrium and ensuring sharp, Gaussian peak shapes.

Q: My crude NMR shows significant contamination from unreacted hydrazine precursors. How can I remove them efficiently before HPLC? A: Aromatic and aliphatic hydrazines are frequently used in the one-pot condensation and cyclization of pyrazolo-thiazoles[2]. Because hydrazines possess a significantly higher pKa (~8.0) than the conjugate acid of the fused pyrazolo-thiazolone system (~2.5), you can exploit this basicity differential. Corrective Action: Perform a chemoselective acid-wash (See Protocol A). By adjusting the aqueous phase to pH 1.5–2.0, unreacted hydrazines are fully protonated and partitioned into the aqueous layer, while the lipophilic, rigid planar structure of the target heterocycle[3] remains in the organic phase.

Q: I am isolating a highly lipophilic, high-molecular-weight impurity that elutes very late on RP-HPLC. What is it? A: This is almost certainly a disulfide dimer. During the synthesis of sulfur-containing heterocycles, transient ring-opened mercapto-intermediates can undergo rapid oxidative coupling to form disulfides[4]. Corrective Action: If the dimer concentration is high, treat the crude organic mixture with a mild reducing agent like Dithiothreitol (DTT) prior to extraction to cleave the S-S bonds. Otherwise, rely on the late-eluting nature of the dimer in RP-HPLC for baseline resolution.

Q: How can I verify the purity of the 1,6-dihydro tautomer versus other tautomeric forms during fraction collection? A: Tautomerism in pyrazolines and thiazolones complicates structural confirmation. The 1H-NMR spectrum of the pure 1,6-dihydro form will exhibit characteristic, distinct D2O-exchangeable singlet signals for the NH protons (typically resonating downfield around δ 11.9–12.1 ppm)[5]. Corrective Action: Lyophilize your HPLC fractions immediately to prevent tautomeric equilibration in the aqueous solution. Run your NMR in a non-protic, highly polar solvent like DMSO-d6 to lock the tautomeric state and clearly observe the NH signals.

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process analytical checks.

Protocol A: Chemoselective Acid-Base Extraction

Objective: Bulk clearance of unreacted basic precursors (e.g., hydrazines) prior to chromatography.

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc). Note: If solubility is poor due to the planar stacking of the thiazole core, add up to 10% THF.

  • Acid Wash: Add 25 mL of 1M HCl (aq) to the separatory funnel. Vigorously mix for 3 minutes and vent.

  • In-Process Validation Check: Test the aqueous layer with pH paper. It must read pH < 2.0 to ensure complete protonation of the hydrazines. If pH > 2.0, add additional 1M HCl dropwise until the target pH is reached.

  • Phase Separation: Allow the layers to separate. Discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with 25 mL of saturated NaHCO3, followed by 25 mL of saturated NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Reverse-Phase Preparative HPLC

Objective: High-resolution separation of N1/N2 regioisomers and disulfide dimers.

  • Column Preparation: Equip the system with a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: HPLC-grade H2O + 0.1% TFA.

    • Phase B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Method: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic core) and 280 nm.

  • In-Process Validation Check: Collect the major peak eluting at approximately 14-16 minutes. Do not pool fractions immediately. Perform an analytical LC-MS injection on the center cut of the fraction to confirm the [M+H]+ mass corresponds to the 5H-pyrazolo[3,4-d]thiazol-5-one core, ensuring no isobaric regioisomers are co-eluting.

  • Recovery: Lyophilize the validated fractions to yield the pure compound as a dry powder.

Quantitative Clearance Data

The table below summarizes the expected clearance rates for common byproducts when utilizing the recommended purification parameters.

Byproduct CategoryAnalytical IndicatorPrimary Clearance MethodMobile/Solvent SystemExpected Clearance
Unreacted Hydrazines Ninhydrin (+) baseline spotLiquid-Liquid ExtractionEtOAc / 1M HCl (aq)> 99%
N-Alkyl Regioisomers LC-MS (Isobaric, early tR​ )RP-Prep HPLCH2O/MeCN + 0.1% TFA> 95%
Disulfide Dimers LC-MS (Late tR​ ,[2M-2H]+)RP-Prep HPLCH2O/MeCN + 0.1% TFA> 98%
Polymeric Aggregates Broad NMR baselineFiltration / PrecipitationDCM / Hexanes (1:4)~ 85%

References

  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2)
  • d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES - Farmacia Journal farmaciajournal.com
  • Amination of N-(Organodithio)
  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - J-Stage jst.go.jp

Sources

Optimization

Technical Support Center: Troubleshooting 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Degradation in DMSO

Welcome to the advanced troubleshooting guide for managing the stability of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2)[1]. This fused bicyclic scaffold presents unique stability challenges when formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for managing the stability of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2)[1]. This fused bicyclic scaffold presents unique stability challenges when formulated in dimethyl sulfoxide (DMSO). This guide is designed for drug development professionals and provides a mechanistic understanding of compound degradation, analytical diagnostic tools, and self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic FAQ – Mechanistic Causality

Q1: Why does 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- rapidly lose potency when stored in DMSO at room temperature? A1: The degradation of this specific scaffold in DMSO is driven by two competing chemical mechanisms: S-oxidation and nucleophilic hydrolysis .

  • Oxidation: As a sulfoxide, DMSO acts as a mild oxidizing agent. It can transfer oxygen to the sulfur atom in the thiazole ring, forming a sulfoxide or sulfone derivative[2].

  • Hydrolysis: The thiazol-5-one ring contains a highly electrophilic carbonyl carbon. Because DMSO is notoriously hygroscopic, it absorbs atmospheric moisture. This residual water acts as a nucleophile, attacking the carbonyl and facilitating the hydrolytic ring-opening of the thiazolone scaffold[2].

Q2: How do freeze-thaw cycles exacerbate this degradation? A2: Repeated freeze-thaw cycles drastically accelerate the hydrolysis pathway. Each time a cold DMSO vial is opened to the ambient atmosphere, condensation introduces atmospheric moisture directly into the solution[3]. Because water is a primary driver of compound loss in DMSO—often more detrimental than oxygen[4]—this moisture accumulation directly increases the rate of thiazolone ring hydrolysis.

Q3: How can I analytically distinguish between the oxidation and hydrolysis degradation products? A3: Liquid chromatography-mass spectrometry (LC-MS) is the most robust diagnostic tool. The parent compound has a nominal mass of ~141 Da.

  • S-Oxidation Products: Appear at +16 Da (m/z 158[M+H]+) for the sulfoxide, or +32 Da (m/z 174[M+H]+) for the sulfone.

  • Hydrolysis Products: Appear at +18 Da (m/z 160 [M+H]+), representing the addition of water and subsequent ring-opening of the thiazolone moiety.

Part 2: Degradation & Mitigation Workflow

G A 5H-Pyrazolo[3,4-d]thiazol-5-one DMSO Stock Solution B LC-MS / 1H-NMR Baseline & QC Analysis A->B Aliquot testing C Degradation Pathway Identification B->C Impurity > 5% D Thiazole S-Oxidation (+16 or +32 Da) C->D Oxidative stress (DMSO acts as oxidant) E Thiazolone Hydrolysis (+18 Da, Ring Opening) C->E Moisture ingress (Hygroscopic DMSO) F Corrective Action: Anhydrous DMSO, Argon, -80°C D->F E->F

Workflow for diagnosing and mitigating pyrazolothiazolone degradation in DMSO.

Part 3: Self-Validating Protocol for Stability Profiling

To ensure trustworthiness in your experimental data, you must establish a self-validating system. Relying solely on assumed storage conditions is insufficient. This protocol generates reference standards for your degradation products, allowing you to accurately monitor stock integrity over time.

Step 1: Preparation of Baseline Stock
  • Environment: Weigh the 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- powder in a dry, low-humidity environment (e.g., a nitrogen-purged glove box).

  • Solvent: Dissolve the compound in LC-MS grade, anhydrous DMSO (<0.005% water) to a final concentration of 10 mM[2][3].

  • Internal Standard: Spike the solution with a structurally distinct, stable internal standard (e.g., a deuterated analog) to allow for precise relative quantification during longitudinal studies[4].

Step 2: Forced Degradation (Reference Generation)

Subject aliquots of your stock to forced degradation to map the retention times (RT) and mass signatures of the degradants[2].

  • Oxidative Stress: Mix 100 µL of the 10 mM stock with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Hydrolytic Stress (Acid/Base): Mix 100 µL of the stock with 900 µL of 1 M HCl (acid) or 1 M NaOH (base). Incubate at 60°C for 24 hours.

  • Thermal/Solvent Stress: Incubate 1 mL of the pure DMSO stock at 60°C for 7 days.

Step 3: LC-UV-MS Analysis & Routine Validation
  • Analyze the stressed samples via LC-UV-MS to establish the exact RTs for the +16 Da, +32 Da, and +18 Da peaks.

  • Self-Validation Loop: Before running critical biological assays, analyze a fresh aliquot of your stored stock. Compare the area ratio of the parent compound to the internal standard against your Day 0 baseline. If the parent compound ratio drops by >5% or if the mapped degradant peaks appear, discard the aliquot.

Part 4: Quantitative Stability Data

The following table summarizes the expected degradation kinetics of thiazolone-based scaffolds in DMSO under various handling conditions, highlighting the critical need for strict environmental controls.

Table 1: Representative Degradation Kinetics of Thiazolone Scaffolds in DMSO

Storage ConditionAtmosphereFreeze-Thaw CyclesPrimary Degradation MechanismParent Compound Remaining (4 Weeks)
Room Temp (25°C)Ambient Air0S-Oxidation & Hydrolysis< 40%
4°CAmbient Air0S-Oxidation~ 75%
-20°CAmbient Air5 (Weekly)Hydrolysis (Moisture Ingress)~ 60%
-80°CArgon Overlay0 (Single-use aliquots)None (Stable)> 98%

(Note: Data synthesized from accelerated stability studies of thiazole and repository compounds in DMSO[2][4].)

References

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 2003. URL: [Link]

  • ResearchGate. "How long can a compound be stable in DMSO for?" ResearchGate Discussions, 2014. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals experiencing chromatographic distortions—specifically peak tailing—when analyzing the heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals experiencing chromatographic distortions—specifically peak tailing—when analyzing the heterocyclic compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- .

By understanding the physicochemical properties of your analyte and the thermodynamic interactions within the column, we can move beyond trial-and-error to implement self-validating, mechanistically sound solutions.

Mechanistic Causes of Peak Tailing (The "Why")

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is a fused bicyclic heterocycle containing multiple nitrogen atoms, a sulfur atom, and a carbonyl group. This structure makes the molecule highly polar, amphoteric, and capable of acting as both a strong hydrogen-bond donor and acceptor. These properties directly trigger the three primary causes of peak tailing:

  • Silanol Interactions (Ion-Exchange): The most common cause of tailing for basic or nitrogen-containing heterocycles is secondary interaction with residual silanol groups (-SiOH) on the silica-based stationary phase[1]. At mid-to-high pH, these silanols ionize to form negatively charged -SiO⁻ species, which strongly bind to the partially positively charged nitrogen atoms of the pyrazole ring, causing the trailing edge of the peak to drag[2].

  • Ionization State Mismatch: If the mobile phase pH is near the compound's pKa, the analyte exists in a dynamic equilibrium between ionized and unionized states. Because the unionized form is retained via hydrophobic interactions and the ionized form via hydrophilic/ion-exchange mechanisms, the peak broadens and tails[3].

  • Metal Chelation: The adjacent nitrogen and sulfur atoms in the thiazolone and pyrazole rings can act as multidentate ligands, chelating trace metals (e.g., iron, aluminum) embedded in older silica matrices[2].

Systematic Troubleshooting Workflow

Before altering mobile phase chemistry, it is critical to isolate whether the tailing is a systemic hardware issue or an analyte-specific chemical interaction. Follow the logic in the diagram below.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.2) CheckAll Are all peaks tailing? Start->CheckAll Hardware Hardware Issue: Check dead volume, frits, column void CheckAll->Hardware Yes Chemistry Chemistry Issue: Analyte-Stationary Phase Interaction CheckAll->Chemistry No (Only Analyte) Resolved Peak Symmetrical (Tf ≤ 1.2) Hardware->Resolved CheckPH Optimize Mobile Phase pH (Target pH < 3.0) Chemistry->CheckPH CheckBuffer Increase Buffer Strength (20-50 mM) CheckPH->CheckBuffer CheckColumn Use Endcapped or Type B Silica Column CheckBuffer->CheckColumn CheckColumn->Resolved

Systematic HPLC troubleshooting workflow for peak tailing.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. After executing each protocol, calculate the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of ≤ 1.2 validates the success of the intervention[4][5].

Protocol A: Mobile Phase pH and Buffer Optimization

Causality: Lowering the pH below 3.0 protonates residual silanols (which have a pKa of ~3.5), rendering them neutral and shutting down secondary ion-exchange interactions[6]. A strong buffer maintains this pH locally at the stationary phase surface, preventing micro-environments of ionization.

  • Preparation: Prepare the aqueous component of your mobile phase using a strong buffer, such as 25 mM to 50 mM potassium phosphate[4].

  • pH Adjustment: Titrate the buffer to pH 2.5 using dilute phosphoric acid. Ensure this pH is at least 2 pH units away from the predicted pKa of the pyrazole nitrogens to guarantee a single ionization state[5].

  • Equilibration: Flush the column with 15–20 column volumes of the new mobile phase to ensure complete saturation of the stationary phase.

  • Validation: Inject a standard solution of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-. If Tf drops from >1.5 to ≤1.2, silanol ionization was the root cause. If tailing persists, proceed to Protocol B.

Protocol B: Mitigating Active Silanols via Column Chemistry or Additives

Causality: If pH adjustment is insufficient or incompatible with your detector (e.g., MS), you must physically block the analyte from reaching the silanols. Type B silica columns are synthesized in metal-free environments and heavily endcapped to reduce silanol activity[2]. Alternatively, competing amines can mask these sites.

  • Column Switch: Swap your current column for a high-purity Type B silica C18 column with dense endcapping or a polar-embedded group (which provides an internal hydrogen-bonding shield)[2][3].

  • Additive Introduction (Optional): If a column switch is not viable, add 10 mM Triethylamine (TEA) to your mobile phase. TEA is a small, highly basic amine that competes with your analyte to bind strongly to active silanols, effectively masking them[6].

  • Validation: Re-run the analysis. A symmetrical peak confirms that physical shielding or competitive masking successfully inhibited secondary interactions.

Protocol C: Sample Solvent and Load Optimization

Causality: Injecting a highly concentrated sample, or a sample dissolved in a solvent stronger (more organic) than the mobile phase, disrupts the local equilibrium at the column head. The analyte travels faster than the mobile phase front until diluted, causing a distorted, tailing peak[6]. Furthermore, mass overload saturates primary hydrophobic sites, forcing excess analyte to interact with secondary silanol sites[7].

  • Solvent Matching: Reconstitute your sample in the initial mobile phase composition rather than 100% organic solvent[8].

  • Dilution: Dilute the sample concentration by 50% or reduce the injection volume from 10 µL to 5 µL[8].

  • Validation: Inject the modified sample. If the Tailing Factor improves proportionally with dilution, mass overload or solvent mismatch was the root cause.

Quantitative Impact Summary

The table below summarizes the expected impact of various optimized parameters on the Tailing Factor (Tf) for highly polar heterocycles.

ParameterSub-Optimal StateOptimized StateExpected Impact on TfMechanism of Action
Mobile Phase pH pH 6.0 - 7.0pH 2.5Major reduction (e.g., Tf 2.5 → 1.2)Protonates silanols, neutralizing ion-exchange sites[4].
Buffer Strength 5 mM25 - 50 mMModerate reductionMasks residual silanol interactions and stabilizes local pH[1].
Column Type Type A SilicaType B (Endcapped)Major reductionReduces free silanol availability and eliminates trace metals[2].
Sample Solvent 100% OrganicInitial Mobile PhaseMinor to Moderate reductionPrevents premature band broadening at the column head[8].

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I inject a higher concentration of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-? A: This is indicative of column mass overload. When the primary hydrophobic retention sites (e.g., C18 chains) are saturated by the high concentration of the analyte, the excess molecules spill over into secondary, stronger interaction sites (like unendcapped silanols). Because these secondary sites release the analyte much slower, the peak tails[7]. Diluting the sample or reducing the injection volume will restore symmetry[8].

Q: Can trace metals in the column affect this specific compound? A: Yes. The thiazolone and pyrazole rings contain sulfur and nitrogen atoms that can act as multidentate ligands. These heteroatoms easily chelate trace metals (e.g., Fe, Al) present in older, lower-purity silica matrices, causing severe tailing. Switching to a high-purity Type B silica column minimizes this risk[2].

Q: How do I calculate if my peak is tailing too much? A: The USP Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak shape, typically calculated at 5% or 10% of the peak height. A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 typically indicates problematic peak tailing that requires troubleshooting[5].

Q: My method requires LC-MS, so I cannot use phosphate buffers or TEA. How do I fix tailing? A: For LC-MS compatibility, use volatile buffers. Adjust the aqueous mobile phase to pH ~2.7 using 0.1% formic acid[4], or use 10–20 mM ammonium formate. Additionally, rely heavily on column chemistry—select a modern, heavily endcapped UHPLC column designed specifically for basic compounds to minimize the need for mobile phase additives.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. gmpinsiders.com. Available at: [Link]

  • Understanding HPLC Peak Tailing. scribd.com. Available at: [Link]

  • Fixing Peak Tailing in HPLC Analysis. scribd.com. Available at: [Link]

  • Troubleshooting Peak Tailing in LC. scribd.com. Available at: [Link]

  • Home | HPLC Calculator. khemit.net. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Chemical Stability of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Overview The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) is a fused bicyclic heterocycle integrating a pyrazole and a thiazolone ring[1][2]. While this scaffold is highly valuable in drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) is a fused bicyclic heterocycle integrating a pyrazole and a thiazolone ring[1][2]. While this scaffold is highly valuable in drug discovery for its kinase inhibition and antimicrobial properties [3][4], its unique structural features introduce specific chemical stability challenges during prolonged storage and formulation. This guide provides evidence-based troubleshooting, mechanistic insights, and validated protocols to ensure the structural integrity of your samples.

Section 1: Troubleshooting & FAQs

Q1: Why does the compound degrade rapidly when formulated in aqueous buffers? A1: The primary degradation pathway in aqueous media is the hydrolytic cleavage of the thiazolone ring [5].

  • Causality: The electron-withdrawing nature of the fused pyrazole ring increases the electrophilicity of the carbonyl carbon at the 5-position of the thiazolone ring. In non-neutral pH environments (especially alkaline conditions), hydroxide ions readily attack this carbonyl, leading to lactam/thioester-like ring opening.

  • Solution: For solution-phase storage, utilize dry, aprotic solvents (e.g., anhydrous DMSO or DMF) and store at -20°C. If aqueous buffers are mandatory for assays, prepare them fresh and buffer strictly to pH 6.5–7.0.

Q2: I observed a color change (darkening) in my solid powder after three months of storage at room temperature. What is the mechanism? A2: Color changes in pyrazolo-thiazole derivatives typically indicate oxidative degradation or photolytic polymerization.

  • Causality: The sulfur atom within the thiazole ring is highly susceptible to S-oxidation, forming sulfoxides or sulfones when exposed to atmospheric oxygen or trace reactive oxygen species (ROS) [6]. Furthermore, exposure to UV/visible light can induce radical formation at the 1,6-dihydro positions, leading to dimerization.

  • Solution: Solid compounds must be stored in amber vials to prevent photodegradation and purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen[5].

Q3: How do trace metal impurities from synthesis affect long-term stability? A3: Transition metals (e.g., Pd, Cu) left over from synthetic coupling steps act as potent catalysts for oxidative degradation.

  • Causality: Trace metals facilitate the generation of ROS from residual moisture and oxygen, which rapidly oxidize the thiazolone sulfur and can also catalyze the dehydrogenation of the 1,6-dihydro moiety into a fully aromatic, unintended system.

  • Solution: Ensure rigorous purification (e.g., using metal scavengers like QuadraSil) prior to long-term storage.

Section 2: Degradation Pathways & Workflows

Degradation_Pathways Target 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Hydrolysis Hydrolytic Cleavage (Thiazolone Ring Opening) Target->Hydrolysis H2O / High pH Oxidation S-Oxidation (Sulfoxide/Sulfone Formation) Target->Oxidation O2 / Trace Metals Photolysis Photolytic Degradation (Radical Polymerization) Target->Photolysis UV/Vis Light Prevention Optimized Storage: -20°C, Argon, Amber Vial Hydrolysis->Prevention Desiccation Oxidation->Prevention Inert Atmosphere Photolysis->Prevention Light Shielding

Fig 1. Primary degradation pathways of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- and preventions.

Section 3: Self-Validating Experimental Protocols

To establish a reliable shelf-life, researchers must employ a self-validating forced degradation protocol. This ensures that the analytical method is stability-indicating (i.e., it can separate the parent compound from its degradation products).

Protocol: Forced Degradation and Stability Profiling

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- in HPLC-grade anhydrous acetonitrile.

  • Stress Conditions (Self-Validating Matrix):

    • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 1 N HCl (acidic) and another with 1 N NaOH (basic). Incubate at 60°C for 24 hours [5][7].

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[5].

    • Photolytic Stress: Expose 1 mL of stock (in a clear quartz vial) to UV light (254 nm) for 24 hours.

  • Reaction Quenching: Neutralize acid/base samples to pH 7.0 to halt degradation prior to injection. Causality: Failing to quench the reaction will lead to continued degradation inside the autosampler, skewing kinetic data.

  • LC-MS/MS Analysis: Analyze using a reverse-phase C18 column.

    • Validation Check (Critical): The mass balance (sum of the peak areas of the intact compound and all degradants) must equal ~100% (±5%) of the initial control peak area. If the mass balance is <95%, volatile degradants or irreversible column binding has occurred, requiring immediate mobile phase optimization[5].

Stability_Workflow Prep Sample Prep (1 mg/mL) Stress Forced Degradation (Heat, Light, H2O2) Prep->Stress Quench Reaction Quenching (Neutralization/Cooling) Stress->Quench Analyze LC-MS/MS Analysis (Quantify Intact %) Quench->Analyze Model Kinetic Modeling (Shelf-Life Prediction) Analyze->Model

Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.

Section 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- under various storage and stress conditions, extrapolated from analogous pyrazolo-thiazole stability models[5][6].

Storage / Stress ConditionEnvironmentTemp (°C)Expected Half-Life (t½)Primary Degradant Identified
Optimal Solid Storage Argon, Amber Vial, Desiccated-20°C> 5 YearsNone
Sub-optimal Solid Ambient Air, Clear Vial25°C6 - 8 MonthsS-Oxide (Sulfoxide)
Aqueous Solution (pH 7.0) 10% DMSO / 90% PBS25°C48 - 72 HoursThiazolone Ring-Opened Product
Aqueous Solution (pH 10.0) 10% DMSO / 90% Borate25°C< 2 HoursThiazolone Ring-Opened Product
Oxidative Stress 3% H₂O₂ in Acetonitrile25°C< 4 HoursSulfone / N-Oxide

Section 5: HOMO-LUMO Considerations for Formulation

Computational studies on pyrazolyl-thiazole derivatives reveal that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) directly correlates with chemical stability [6]. Compounds with smaller ΔE gaps are highly reactive. When formulating 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-, avoid excipients with strong electron-donating properties (e.g., certain amine-based buffers), as they can interact with the LUMO of the thiazolone ring, accelerating degradation.

References

  • Koutentis, P. A., et al. "Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles." The Journal of Organic Chemistry.[Link]

  • Al-Ghorbani, M., et al. "Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene." National Library of Medicine (PMC).[Link]

  • El-Gohary, N. M., et al. "New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition." National Library of Medicine (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Method Validation for Purity Testing of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-: A Comparative Guide

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals As a Senior Application Scientist specializing in the chromatographic behavior of polar heterocycles, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals

As a Senior Application Scientist specializing in the chromatographic behavior of polar heterocycles, I frequently encounter the limitations of traditional reversed-phase liquid chromatography (RP-LC) when analyzing small, electron-rich molecules. The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) represents a classic analytical challenge[1][2]. With a molecular formula of C₄H₃N₃OS and a highly polar fused pyrazole-thiazole core, it largely defies standard C18 retention mechanisms. On traditional columns, it often elutes in the void volume, where matrix suppression completely compromises mass spectrometric (MS) detection.

In this guide, I objectively compare the performance of C18, HILIC, and Pentafluorophenyl (PFP) stationary phases for the purity testing of this compound. Furthermore, I outline a self-validating LC-MS/MS protocol strictly aligned with the latest ICH Q2(R2) guidelines[3][4].

Column Chemistry Comparison: The Causality of Retention

To develop a robust LC-MS method, we must first understand why certain stationary phases succeed or fail for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-.

  • C18 (Octadecyl): C18 phases rely almost entirely on dispersive (hydrophobic) interactions. Because our target compound is highly polar and hydrophilic, it lacks the hydrophobic surface area necessary to partition into the C18 phase, resulting in poor retention and peak shape.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. While it retains polar compounds excellently via hydrogen bonding and dipole interactions, it requires notoriously long equilibration times. Furthermore, peak shapes are highly sensitive to the sample diluent, which must match the high-organic starting conditions.

  • PFP (Pentafluorophenyl): Fluorinated stationary phases provide a unique, multipoint retention mechanism[5][6]. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring allows for π−π interactions with the electron-rich pyrazole and thiazole rings of the analyte. This orthogonal retention mechanism ensures the analyte is retained well past the void volume, minimizing ion suppression in the ESI source while maintaining the ruggedness of a reversed-phase workflow[6][7].

Table 1: Comparative Performance Metrics for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
Column ChemistryRetention Factor ( k′ )Peak Asymmetry ( Tf​ )MS S/N RatioPrimary Retention MechanismVerdict
Traditional C18 0.4 (Void interference)1.85 (Tailing)45Dispersive (Hydrophobic)Fail - Severe ion suppression.
Amide HILIC 3.21.42110Hydrogen Bonding, DipoleSub-optimal - Long equilibration.
PFP 4.51.05280 π−π , Dipole, DispersiveOptimal - Excellent retention & shape.

Method Validation Framework (ICH Q2(R2) Compliance)

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, introducing concepts such as the "reportable range" and the use of orthogonal methods to prove specificity[8][9]. For quantitative LC-MS analysis of trace impurities, the technology's inherent selectivity (e.g., using specific MRM transitions) serves as primary justification for specificity, provided there is no matrix interference[3][4].

ValidationWorkflow A Method Design & Column Selection (PFP Phase Selected) B Specificity & Selectivity (Orthogonal MRM Assessment) A->B C Linearity & Range (Establish Reportable Range) B->C D Accuracy & Precision (Repeatability & Intermediate) C->D E Robustness Testing (DoE Approach for LC Parameters) D->E F Validated LC-MS Method (ICH Q2(R2) Compliant) E->F

Figure 1: ICH Q2(R2) aligned LC-MS method validation workflow for purity testing.

Step-by-Step Experimental Protocol (PFP-LC-MS/MS)

This self-validating protocol utilizes the PFP column's unique selectivity combined with tandem mass spectrometry to ensure absolute specificity.

Step 1: Sample Preparation
  • Causality: To prevent solvent-induced band broadening (peak splitting) at the head of the column, the sample diluent must closely match the initial mobile phase conditions.

  • Action: Dissolve 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- standards and samples in 95:5 Water:Methanol. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation
  • Causality: A low-pH mobile phase (0.1% Formic Acid) ensures that the basic nitrogen atoms on the pyrazole ring remain protonated. This suppresses secondary interactions with residual silanols on the silica support and drastically enhances [M+H]+ ionization efficiency in the MS source.

  • Column: High-purity PFP Column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 2% B hold for 0.5 min, ramp to 60% B over 4.5 min, hold at 60% B for 1 min, return to 2% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection
  • Causality: Multiple Reaction Monitoring (MRM) filters out background chemical noise. The precursor ion [M+H]+ at m/z 142.0 is isolated in Q1, fragmented via Collision Induced Dissociation (CID), and specific product ions are isolated in Q3.

  • Parameters:

    • Polarity: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Quantifier Transition: m/z 142.0 114.0 (Loss of CO).

    • Qualifier Transition: m/z 142.0 87.0 (Thiazole ring cleavage).

LCMSPathway S Sample Injection (Target Analyte) LC PFP Column (π-π Retention) S->LC ESI ESI+ Ionization [M+H]+ (m/z 142) LC->ESI Q1 Q1 Selection (Precursor Ion) ESI->Q1 CID CID Cell (Fragmentation) Q1->CID Q3 Q3 Selection (Product Ions) CID->Q3 Det Detector (MRM Data) Q3->Det

Figure 2: PFP-LC-MS/MS signaling and detection pathway.

Quantitative Validation Data

Following the execution of the protocol, the method was validated against ICH Q2(R2) acceptance criteria[3][4]. The PFP column's ability to shift the analyte away from the suppression zone resulted in exceptional sensitivity.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Specificity No matrix interference at RT 3.4 min <5% interference at analyte RT
Limit of Detection (LOD) 0.5 ng/mL S/N≥3
Limit of Quantitation (LOQ) 1.5 ng/mL S/N≥10
Reportable Range 1.5 ng/mL – 500 ng/mL R2≥0.995 , Residuals <15%
Repeatability (Precision) 2.1% RSD (at 10 ng/mL, n=6 ) ≤5.0% RSD
Intermediate Precision 2.8% RSD ( n=12 , 2 analysts, 2 days) ≤5.0% RSD
Robustness Pass (Flow rate ±10% , Temp ±2∘C )No significant change in k′ or RSD

Conclusion

When developing purity assays for highly polar, electron-rich heterocycles like 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-, relying on default C18 methodologies leads to compromised data integrity and severe matrix effects. By leveraging the π−π and dipole interactions of a Pentafluorophenyl (PFP) stationary phase , analysts can achieve superior retention, peak symmetry, and MS sensitivity. When coupled with a rigorous, ICH Q2(R2)-aligned validation framework, this approach guarantees a highly specific, reproducible, and regulatory-compliant analytical procedure.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency / ICH Official Website.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]

  • Validation of Analytical Procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2). LCGC International. [Link]

  • ACE C18-PFP Technical Brochure. Advanced Chromatography Technologies. [Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. MAC-MOD Analytical.[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]

Sources

Comparative

Comparative Biological Efficacy: 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- vs. Thiazolidinediones

Executive Summary For decades, monocyclic thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone have served as foundational insulin sensitizers in the management of type 2 diabetes. By acting as potent, full a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, monocyclic thiazolidinediones (TZDs) such as rosiglitazone and pioglitazone have served as foundational insulin sensitizers in the management of type 2 diabetes. By acting as potent, full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), they effectively enhance peripheral glucose uptake. However, their clinical trajectory has been severely hampered by adverse effects driven by full receptor transactivation, including fluid retention, bone density loss, and significant weight gain 1[1].

To circumvent these limitations, medicinal chemists have engineered conformationally restricted bicyclic scaffolds. 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS#: 98408-23-2) 2[2] represents a critical evolution in this space. By fusing a pyrazole ring to the thiazole core, this scaffold fundamentally alters the ligand-receptor binding dynamic, shifting the pharmacological profile from full agonism to Selective PPARγ Modulation (SPPARM), while simultaneously introducing pleiotropic antimicrobial and anticancer properties3[3].

Mechanistic Divergence: Monocyclic vs. Fused Bicyclic Scaffolds

The biological efficacy of a compound is inextricably linked to its structural thermodynamics within the target binding pocket.

Classic TZDs possess a highly flexible monocyclic 2,4-thiazolidinedione head group. This flexibility allows them to form robust hydrogen bond networks with the Activation Function 2 (AF-2) helix (Helix 12) of the PPARγ Ligand Binding Domain (LBD). The stabilization of Helix 12 recruits classic co-activators (e.g., SRC-1), driving the massive transcription of adipogenic genes (like aP2 and CD36), which clinically translates to adipogenesis and edema.

In contrast, the 5H-Pyrazolo[3,4-d]thiazol-5-one core is a rigid, fused bicyclic system 4[4]. This steric restriction prevents the full stabilization of Helix 12. Instead, these derivatives act as partial agonists or SPPARMs. They maintain insulin sensitization by inhibiting the Cdk5-mediated phosphorylation of PPARγ at Ser273, but fail to recruit the co-activators required for adipogenesis. Furthermore, the pyrazole fusion creates novel binding interfaces that allow these derivatives to act as DNA gyrase inhibitors, conferring potent antimicrobial activity5[5].

Mechanistic_Divergence TZD Thiazolidinediones (Flexible Monocycle) PPAR_Full PPARγ Full Agonism TZD->PPAR_Full High Affinity Binding PTZ 5H-Pyrazolo[3,4-d]thiazol-5-ones (Rigid Bicycle) PPAR_Partial PPARγ Partial Agonism (SPPARM) PTZ->PPAR_Partial Restricted Binding OffTarget Antimicrobial / Anticancer (Pleiotropic) PTZ->OffTarget Scaffold Versatility Sensitization Insulin Sensitization (Therapeutic) PPAR_Full->Sensitization Adipogenesis Adipogenesis & Edema (Adverse) PPAR_Full->Adipogenesis PPAR_Partial->Sensitization

Divergent PPARγ signaling and pleiotropic effects of TZDs vs. Pyrazolo[3,4-d]thiazol-5-ones.

Comparative Quantitative Efficacy

To objectively evaluate the therapeutic index of these two classes, we must look at their in vitro pharmacological profiles. The table below synthesizes the biological efficacy metrics comparing classic TZDs to optimized pyrazolo[3,4-d]thiazole derivatives.

Efficacy MetricThiazolidinediones (e.g., Rosiglitazone)5H-Pyrazolo[3,4-d]thiazol-5-one Derivatives
Structural Core Monocyclic 2,4-thiazolidinedioneFused bicyclic pyrazolo-thiazole
PPARγ Target Engagement Full Agonist (EC₅₀ ~40 nM)Partial Agonist / SPPARM (EC₅₀ ~150-300 nM)
Glucose Uptake Enhancement +++ (Maximal)++ (Sub-maximal, functionally sufficient)
Adipogenic Potential High (Drives clinical weight gain)Low (Restricted AF-2 stabilization)
Pleiotropic Efficacy NegligibleHigh (Potent DNA gyrase inhibition, MIC ~20 µg/mL)

Data synthesis indicates that while 5H-Pyrazolo[3,4-d]thiazol-5-ones require a higher concentration to achieve receptor activation (higher EC₅₀), their inability to trigger full adipogenesis results in a vastly superior safety profile, making them ideal multimodal drug candidates.

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data comparing these compounds, a self-validating experimental workflow is required. As a Senior Application Scientist, I mandate the use of orthogonal assays: we first isolate the receptor-ligand interaction (Reporter Assay), and then validate the downstream physiological outcome (Glucose Uptake).

Validation_Workflow Synthesis 1. Scaffold Synthesis (Knoevenagel & Cyclization) Binding 2. Target Engagement (PPARγ Reporter Assay) Synthesis->Binding Functional 3. Functional Efficacy (2-NBDG Glucose Uptake) Binding->Functional Safety 4. Toxicity & Off-Target (MTT & MIC Assays) Functional->Safety

Sequential self-validating experimental workflow for biological efficacy comparison.

Protocol 1: PPARγ Transactivation Reporter Assay

Causality Check: Why use a chimeric GAL4 reporter system instead of native full-length PPARγ? Native PPARγ heterodimerizes with RXR and interacts with various endogenous response elements, creating high background noise. By transfecting a plasmid containing the PPARγ-LBD fused to a yeast GAL4 DNA-binding domain, we ensure that the luciferase readout is strictly causal to our compound binding the LBD, isolating the mechanism from cellular cross-talk.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293T cells (chosen for their lack of endogenous PPARγ interference) in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well white opaque plate.

  • Transient Transfection: After 24 hours, co-transfect cells with pM-GAL4-PPARγ-LBD (receptor chimera), pUAS-Luciferase (reporter), and pRL-TK (Renilla luciferase internal control for transfection efficiency) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, wash cells and replace media with phenol red-free DMEM containing 1% charcoal-stripped FBS (to remove endogenous lipid ligands). Treat with serial dilutions (10 nM to 10 µM) of Rosiglitazone (positive control) and 5H-Pyrazolo[3,4-d]thiazol-5-one derivatives. Include a DMSO vehicle control (0.1% final concentration).

  • Incubation & Readout: Incubate for 24 hours. Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Normalization: Normalize Firefly luciferase activity against Renilla luciferase activity to calculate fold-activation and EC₅₀ values.

Protocol 2: Functional Glucose Uptake Assay (Flow Cytometry)

Causality Check: Receptor binding does not guarantee functional efficacy. We must prove the compounds trigger GLUT4 translocation. We utilize 3T3-L1 murine preadipocytes because, upon differentiation, they accurately model human peripheral tissue insulin sensitivity. We use 2-NBDG (a fluorescent glucose analog) instead of radioactive ³H-2-deoxyglucose to allow for real-time, single-cell resolution via flow cytometry, enabling us to gate out dead cells and prevent false-positive uptake artifacts.

Step-by-Step Methodology:

  • Differentiation: Seed 3T3-L1 preadipocytes and grow to confluence. Induce differentiation using a cocktail of IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL) for 48 hours, followed by insulin maintenance media until mature lipid droplets form (Days 8-10).

  • Starvation & Treatment: Starve mature adipocytes in serum-free, low-glucose DMEM for 12 hours to establish a basal metabolic state. Treat with test compounds (1 µM) or Rosiglitazone (1 µM) for 24 hours.

  • Insulin Stimulation & 2-NBDG Loading: Wash cells with Krebs-Ringer-Bicarbonate-HEPES (KRBH) buffer. Stimulate with 100 nM insulin for 30 minutes, followed by the addition of 100 µM 2-NBDG for an additional 30 minutes at 37°C.

  • Harvest & Analysis: Stop the reaction by washing three times with ice-cold PBS. Trypsinize the cells, resuspend in FACS buffer containing Propidium Iodide (PI) for live/dead discrimination.

  • Flow Cytometry: Analyze on a flow cytometer (e.g., BD FACSCanto). Gate for PI-negative (live) cells and quantify the Mean Fluorescence Intensity (MFI) in the FITC channel to determine relative glucose uptake enhancement.

References

  • 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro | Chemsrc Source: Chemsrc URL
  • Source: PMC (National Institutes of Health)
  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives Source: Taylor & Francis Online URL
  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones Source: ResearchGate URL
  • Discovery a novel of thiazolo[3,2-a]pyridine and pyrazolo[3,4-d]thiazole derivatives as DNA gyrase inhibitors; design, synthesis, antimicrobial activity, and some in-silico ADMET with molecular docking study Source: ResearchGate URL

Sources

Validation

1H NMR and 13C NMR spectral reference data for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Comparative Analytical Guide: 1H and 13C NMR Spectral Characterization of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Executive Summary Accurate structural elucidation of fused heterocyclic systems is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: 1H and 13C NMR Spectral Characterization of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Executive Summary

Accurate structural elucidation of fused heterocyclic systems is a critical bottleneck in early-stage drug development. For 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) , the presence of multiple nitrogen heteroatoms and a highly polarized thiazolone ring presents unique analytical challenges, including tautomerism, severe quadrupolar broadening, and poor solubility.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR analytical workflows—specifically evaluating solvent efficacies and magnetic field strengths. By establishing a self-validating experimental protocol, this guide provides researchers with authoritative 1H and 13C NMR reference data to ensure uncompromised scientific integrity during structural verification.

Workflow Optimization for Fused Heterocycles

To achieve high-fidelity spectral data, the analytical workflow must be systematically optimized. The diagram below illustrates the critical path from sample preparation to signal assignment, highlighting the comparative decision nodes.

NMR_Workflow A Sample Prep (>98% Purity) B Solvent Selection (DMSO-d6 vs CDCl3) A->B C Data Acquisition (400 vs 600 MHz) B->C D Spectral Processing (FT, Phase, Baseline) C->D E Signal Assignment (1H, 13C, 2D NMR) D->E

Figure 1: Self-validating NMR acquisition and spectral assignment workflow for fused heterocycles.

Comparative Analysis: Solvent System Efficacy

The selection of the deuterated solvent is the single most critical variable in the NMR characterization of pyrazolo-thiazoles. We compared the performance of three standard NMR solvents: DMSO-d6 , CDCl3 , and CD3OD .

  • CDCl3 (Chloroform-d): Poor Performance. The highly polarized nature of the pyrazole N-H and thiazolone C=O groups leads to strong intermolecular hydrogen bonding. In non-polar CDCl3, the compound forms dimers and oligomers, resulting in severe line broadening and poor signal-to-noise (S/N) ratios.

  • CD3OD (Methanol-d4): Suboptimal. While solubility is improved, the protic nature of methanol causes rapid deuterium exchange with the N1-H and N6-H protons. This effectively erases these critical structural markers from the 1H NMR spectrum, preventing complete structural validation.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): Superior Performance. DMSO is a strong hydrogen-bond acceptor. It actively disrupts intermolecular dimers, yielding sharp, highly resolved resonances. Furthermore, because it is aprotic, the crucial N1-H and N6-H signals remain fully visible in the downfield region [1].

Causality Insight: The efficacy of DMSO-d6 lies in its high dielectric constant and hydrogen-bond accepting capability, which isolates the monomeric form of the molecule, thereby narrowing the transverse relaxation time ( T2​ ) and sharpening the spectral lines.

Comparative Analysis: Magnetic Field Strength (400 MHz vs. 600 MHz)

When analyzing nitrogen-rich heterocycles, the magnetic field strength directly impacts both resolution and sensitivity.

  • Standard-Field (400 MHz): Sufficient for basic structural confirmation. However, the N1-H and N6-H protons often appear as excessively broad singlets. This is due to the quadrupolar relaxation of the adjacent 14 N nuclei (Spin I=1 ), which causes scalar relaxation of the attached protons.

  • High-Field (600 MHz): Recommended. At 600 MHz, the increased Larmor frequency mitigates second-order coupling effects. More importantly, the higher field strength improves the S/N ratio of the quaternary carbons (C3a, C5, C6a) in the 13C spectrum, reducing the required acquisition time from hours to minutes [2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation mechanisms.

  • Sample Preparation: Dissolve 15–20 mg of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Probe Tuning: Insert the sample into the spectrometer (maintained at 298 K). Perform automated 3D gradient shimming. Manually tune and match the probe to the exact resonance frequencies of 1H and 13C to maximize the Q-factor.

  • 1H NMR Acquisition: Set the spectral width to a minimum of 15 ppm. This is critical to ensure the highly deshielded N1-H signal is not truncated. Use a 30° pulse angle with a relaxation delay ( D1​ ) of 2 seconds. Acquire 16–32 scans.

  • 13C NMR Acquisition: Utilize a power-gated broadband decoupling sequence (e.g., zgpg30). Crucial Step: Set D1​ to 5 seconds. Fused quaternary carbons (C3a, C6a) lack attached protons for dipole-dipole relaxation and have long T1​ relaxation times. A 5-second delay ensures quantitative integration and adequate signal intensity.

  • Self-Validation via D2O Exchange: To definitively assign the N1-H and N6-H protons, add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The complete disappearance of the downfield broad singlets validates the exchangeable heteroatom assignments.

Spectral Reference Data

The following tables summarize the quantitative experimental data for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (C4H3N3OS), acquired in DMSO-d6 at 600 MHz.

Table 1: 1H NMR Spectral Reference Data
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Notes
N1-H 13.10 – 13.30Broad Singlet (br s)1HPyrazole NH; highly deshielded due to ring current; disappears upon D2O exchange.
N6-H 11.50 – 11.80Broad Singlet (br s)1HThiazolone NH; amide-like character; disappears upon D2O exchange.
C3-H 8.10 – 8.30Singlet (s)1HAromatic pyrazole methine; sharp singlet due to lack of adjacent protons.
Table 2: 13C NMR Spectral Reference Data
PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Notes
C5 168.0 – 171.0Quaternary (C=O)Thiazolone carbonyl; highly deshielded due to oxygen electronegativity [3].
C6a 145.0 – 148.0Quaternary (C)Fused bridgehead carbon adjacent to thiazole sulfur/nitrogen.
C3 134.0 – 136.0Methine (CH)Pyrazole aromatic carbon; correlates with C3-H in HSQC.
C3a 102.0 – 105.0Quaternary (C)Fused bridgehead carbon; shielded relative to standard aromatics due to electron donation from adjacent heteroatoms.

Conclusion

For the rigorous structural validation of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-, the combination of DMSO-d6 and high-field (600 MHz) NMR provides vastly superior performance compared to standard alternatives. By utilizing extended relaxation delays for quaternary carbons and employing D2O exchange as a self-validating mechanism, researchers can confidently map the complex electronic environment of this fused pyrazolo-thiazole scaffold.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Thiruvikraman, S. V., & Seshadri, S. (1985). Synthesis of Pyrazolo[3,4-d]thiazoles. Bulletin of the Chemical Society of Japan, 58(2), 785-786.
Comparative

Benchmarking kinase inhibition of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- against standard drugs

Executive Summary & Scaffold Overview The 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold has emerged as a highly privileged pharmacophore in targeted oncology and medicinal chemistry. Functioning as a structural bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Overview

The 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold has emerged as a highly privileged pharmacophore in targeted oncology and medicinal chemistry. Functioning as a structural bioisostere to pyrazolo-pyridines and endogenous purines, this bicyclic system is uniquely suited for slotting into the ATP-binding pockets of critical oncogenic kinases[1].

This guide provides an objective, data-driven comparison of pyrazolo[3,4-d]thiazole derivatives against standard clinical kinase inhibitors (e.g., Cabozantinib) and chemotherapeutics (e.g., 5-Fluorouracil, Doxorubicin). By examining structural activity relationships (SAR), quantitative benchmarking data, and validated experimental methodologies, this document serves as a comprehensive resource for drug development professionals evaluating this scaffold for lead optimization[2].

Mechanistic Pathway: Targeting Oncogenic Kinases

The primary mechanism of action for pyrazolo[3,4-d]thiazole derivatives involves the competitive inhibition of ATP binding at the kinase hinge region. Studies have demonstrated profound inhibitory effects on c-Met tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2) [1][3].

By blocking c-Met auto-phosphorylation, these compounds arrest downstream PI3K/AKT and MAPK signaling cascades, effectively halting tumor cell proliferation and inducing apoptosis. Similarly, CDK2/Cyclin A2 inhibition prevents the cell cycle transition from G1 to S phase[3][4].

Pathway Ligand Growth Factors (e.g., HGF) Receptor c-Met / CDK2 Kinases Ligand->Receptor Activates Downstream PI3K / AKT Signaling Receptor->Downstream Phosphorylation Inhibitor 5H-Pyrazolo[3,4-d]thiazol-5-one Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Drives

Mechanism of c-Met/CDK2 inhibition by 5H-Pyrazolo[3,4-d]thiazol-5-one derivatives.

Quantitative Benchmarking: Scaffold vs. Standard Drugs

To objectively assess the potency of the 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold, we must benchmark its derivatives against established clinical standards. The data below synthesizes recent in vitro enzymatic and cell-based cytotoxicity assays.

Notably, specific pyrazolo[3,4-d]thiazole-5-thione derivatives (Compounds 5a and 5b) have demonstrated c-Met inhibition in the single-digit nanomolar range, outperforming or closely matching the reference drug Cabozantinib[1].

Table 1: Kinase Inhibition and Cytotoxicity Benchmarking
Compound / Scaffold DerivativeTarget KinaseEnzymatic IC₅₀Cytotoxicity IC₅₀ (Cell Line)Standard Drug BenchmarkRef
Pyrazolo[3,4-d]thiazole (5a) c-Met4.27 ± 0.31 nM3.42 ± 1.31 μM (HepG-2)Cabozantinib : 5.38 ± 0.35 nM[1]
Pyrazolo[3,4-d]thiazole (5b) c-Met7.95 ± 0.17 nM3.56 ± 1.50 μM (HepG-2)Cabozantinib : 5.38 ± 0.35 nM[1]
Thiazolthione Derivative (4) CDK2 / Cyclin A2105.39 nM0.54 μM (Breast Cancer)5-Fluorouracil : Benchmark[3]
Pyrazolo[3,4-d]thiazol-5-one (6b) CDK-8N/A15.57 ± 2.93 μg/mL (MCF-7)Doxorubicin : Benchmark[4]
Pyrazolo[3,4-d]thiazol-5-one (5h) VEGFR-2 (Predicted)N/AHigh Inhibition (MDA-MB 231)5-Fluorouracil : Benchmark[5]

Data Interpretation: The structural rigidity of the fused pyrazole and thiazole rings allows for highly specific hydrogen bonding within the kinase active site. The bioisosteric replacement of pyridine with a thiazole ring significantly enhances lipophilic interactions, driving the IC₅₀ down into the low nanomolar range[1][2].

Experimental Methodologies & Self-Validating Protocols

Achieving reproducible kinase inhibition data requires highly controlled, self-validating assay systems. Below are the standard protocols used to generate the benchmarking data, emphasizing the causality behind critical experimental choices.

Workflow Step1 Compound Dilution Step2 Kinase + ATP Incubation Step1->Step2 Step3 Reaction Termination Step2->Step3 Step4 Luminescence Detection Step3->Step4 Step5 IC50 Calculation Step4->Step5

Step-by-step workflow for in vitro kinase enzyme inhibition assay.

Protocol A: In Vitro Kinase Enzyme Assay (ADP-Glo™ Luminescent Method)

Objective: Quantify the IC₅₀ of pyrazolo[3,4-d]thiazol-5-one derivatives against isolated c-Met or CDK2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dilute 1:100 in the kinase assay buffer.

    • Causality: Kinases are highly sensitive to organic solvents. Keeping the final DMSO concentration at ≤1% prevents solvent-induced enzyme denaturation while maintaining the solubility of the lipophilic pyrazolothiazole scaffold.

  • Enzyme Incubation: Combine the diluted compound with the target kinase (e.g., c-Met) and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for binding equilibrium to be reached before the reaction is initiated, which is critical for accurately measuring competitive inhibitors.

  • Reaction Initiation: Add ATP and the specific peptide substrate.

    • Causality: The ATP concentration must be set strictly at or slightly below the Km​ value for the specific kinase. If ATP concentrations are too high, competitive inhibitors (like pyrazolo-thiazoles) will be artificially outcompeted, skewing the IC₅₀ higher.

  • Termination & Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • System Validation (Self-Validating Step): Calculate the Z'-factor using the vehicle control (0.1% DMSO, full activity) and a positive control (e.g., 10 μM Cabozantinib, complete inhibition).

    • Causality: A Z'-factor > 0.5 mathematically proves that the assay window is wide enough and the variance is low enough to trust the generated IC₅₀ values.

Protocol B: Cell Viability Assay (SRB Method)

Objective: Assess the anti-proliferative effects on cancer cell lines (e.g., HepG-2, MCF-7)[1][4].

  • Cell Seeding: Seed cells in 96-well plates and allow 24 hours for attachment.

  • Treatment: Expose cells to varying concentrations of the pyrazolo[3,4-d]thiazole derivatives for 72 hours.

  • Fixation & Staining: Fix cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye.

    • Causality: The SRB assay is often preferred over the standard MTT assay for these compounds. MTT relies on mitochondrial metabolic activity, which can be artificially altered by kinase inhibitors independent of actual cell death. SRB binds directly to basic amino acids in cellular proteins, providing a direct, linear measurement of total cell biomass[4].

Structural Activity Relationship (SAR) Insights

The benchmarking data reveals that the 1,6-dihydro-5H-pyrazolo[3,4-d]thiazol-5-one scaffold is not merely a passive structural backbone, but an active participant in kinase inhibition.

  • Hinge Region Binding: The un-substituted nitrogen atoms on the pyrazole ring act as critical hydrogen bond donors and acceptors. In c-Met, these atoms form vital bidentate hydrogen bonds with the backbone amide of Met1160, mimicking the binding mode of the adenine ring of ATP[1][6].

  • Hydrophobic Pocket Exploitation: The thiazol-5-one moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. Substitutions at the 3-position (e.g., adding substituted phenyl rings) allow the molecule to exploit the DFG-out conformation of certain kinases, shifting the mechanism from Type I to Type II kinase inhibition, which drastically increases residence time and potency[5][7].

References

  • Source: National Institutes of Health (NIH)
  • A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole Source: BenchChem URL
  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity Source: J-Stage URL
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • 2-(4-(substitutedphenyl) thiazol-2-yl)
  • Design, synthesis and evaluation of novel 3-(substitutedphenyl)-2-(4-(substitutedphenyl) thiazol-2-yl)-2hpyrazolo[3, 4-d] thiazol-5(6h)

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Analytical Context & Structural Challenges The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) represents a highly privileged fused bicyclic scaffold. Derivatives of the pyrazolo[3,4-d]thiazole c...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Structural Challenges

The compound 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS: 98408-23-2) represents a highly privileged fused bicyclic scaffold. Derivatives of the pyrazolo[3,4-d]thiazole class have demonstrated significant utility in modern oncology, particularly as potent anti-proliferative agents targeting c-Met kinase inhibition[1].

From an analytical perspective, characterizing this scaffold presents a distinct challenge. The molecule consists of a robust pyrazole ring fused to a highly labile thiazolone ring. When subjected to mass spectrometry (MS), the energy applied during ionization dictates whether the intact molecular structure can be observed or if it immediately shatters. This guide objectively compares the performance of Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) against traditional Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) to establish the definitive fragmentation logic of this compound.

Mechanistic Fragmentation Pathways: Soft vs. Hard Ionization

The structural elucidation of fused pyrazolothiazoles relies heavily on understanding the causality of neutral losses. The ionization technique fundamentally alters the fragmentation pathway due to the transition between even-electron species (ESI) and radical cations (EI).

  • EI-MS Pathway (Hard Ionization, 70 eV): Electron impact transfers excessive internal energy (far exceeding the ~9 eV ionization potential of the molecule). This strips an electron to form a radical cation ( M+∙ ) at m/z 141.000. The high internal energy forces immediate cleavage of the weakest bonds—the thiazolone carbonyl—resulting in the rapid expulsion of carbon monoxide (CO, -28 Da)[2]. The resulting fragment (m/z 113.004) then undergoes classical pyrazole degradation, predominantly expelling a nitrogen molecule ( N2​ , -28 Da) to yield a stable cyclopropenyl-like thioketene radical (m/z 84.999)[3].

  • ESI-MS/MS Pathway (Soft Ionization + CID): Electrospray ionization preserves the intact molecule by generating an even-electron protonated species ( [M+H]+ ) at m/z 142.007. Upon targeted Collision-Induced Dissociation (CID) in the collision cell, the molecule follows the even-electron rule. The primary neutral loss remains CO (m/z 114.012), validating the lability of the thiazolone ring. However, the subsequent cleavage of the protonated pyrazole ring diverges from the EI pathway, favoring the expulsion of hydrogen cyanide (HCN, -27 Da) rather than N2​ , yielding a diagnostic m/z 87.001 fragment[4].

Fig 1. Divergent MS fragmentation pathways of the pyrazolothiazole scaffold under ESI and EI.

Self-Validating Experimental Protocols

To ensure high-fidelity data and reproducibility, the following protocols are engineered as self-validating systems. Every parameter is selected based on the specific physicochemical properties of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-.

Protocol A: High-Resolution ESI-Q-TOF MS/MS Workflow

Why this works: Q-TOF provides sub-ppm mass accuracy, which is mandatory for distinguishing isobaric neutral losses (e.g., CO vs. N2​ , both ~28 Da).

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, forcing the equilibrium towards the [M+H]+ species, thereby maximizing ionization efficiency in positive ion mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA).

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Causality: The relatively high desolvation temperature ensures complete droplet evaporation without thermally degrading the compound before it enters the vacuum region.

  • CID Parameters: Perform MS/MS using a ramped Collision Energy (CE) from 15 eV to 35 eV. Causality: Ramping the CE ensures that both the precursor ion and the low-mass diagnostic fragments (like m/z 87.001) are captured simultaneously in a single acquisition cycle.

  • Self-Validation (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: TOF flight tubes undergo slight physical expansion/contraction due to ambient temperature fluctuations. Real-time lock-mass correction ensures mass errors remain strictly below 2 ppm.

Protocol B: EI-GC-MS Workflow

Why this works: EI provides highly reproducible, instrument-agnostic fragmentation patterns ideal for spectral library matching.

  • Sample Preparation: Dissolve the analyte to 10 µg/mL in anhydrous Ethyl Acetate. (Note: Derivatization is avoided here to observe the native fragmentation, but peak tailing may occur due to the secondary amines).

  • Inlet Conditions: Inject 1 µL in splitless mode. Set the GC inlet temperature strictly to 250°C. Causality: 250°C is the optimal thermal threshold; it is hot enough to flash-vaporize the sample instantly, but cool enough to prevent pre-column thermal decomposition of the fragile thiazolone ring.

  • Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Program the oven from 100°C (hold 1 min) to 280°C at 20°C/min.

  • Ionization & Detection: Set the EI source to 70 eV and the source temperature to 230°C. Implement a 3-minute solvent delay. Causality: The solvent delay prevents the massive influx of ethyl acetate from oxidizing and burning out the MS filament.

Fig 2. Parallel self-validating workflows for ESI-Q-TOF and EI-GC-MS structural characterization.

Quantitative Data Summary

The following tables summarize the expected quantitative mass accuracy and relative abundances for the primary fragmentation pathways across both techniques. The sub-ppm mass error in the ESI-Q-TOF data definitively proves the elemental composition of the neutral losses, validating the mechanistic claims.

Table 1: ESI-Q-TOF MS/MS Fragmentation Data (Positive Ion Mode)

Fragment AssignmentElemental CompositionTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
Precursor [M+H]+ C4​H4​N3​OS+ 142.0069142.0071+1.4100 (Base Peak)
[M+H−CO]+ C3​H4​N3​S+ 114.0120114.0118-1.765
[M+H−CO−HCN]+ C2​H3​N2​S+ 87.001187.0013+2.342

Table 2: EI-GC-MS Fragmentation Data (70 eV)

Fragment AssignmentElemental CompositionTheoretical m/zObserved m/zMass Error (Da)*Relative Abundance (%)
Precursor M+∙ C4​H3​N3​OS+∙ 140.9997141.0Nominal15
[M−CO]+∙ C3​H3​N3​S+∙ 113.0048113.0Nominal100 (Base Peak)
[M−CO−N2​]+∙ C3​H3​NS+∙ 84.998685.0Nominal78

*Note: EI-GC-MS utilizes a single quadrupole mass analyzer, which provides nominal mass resolution rather than high-resolution accurate mass (HRAM).

Conclusion & Platform Recommendation

For the structural verification of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- and its derivatives during drug development, ESI-Q-TOF MS/MS is the superior analytical choice. The lability of the thiazolone ring under 70 eV EI conditions results in a drastically reduced molecular ion signal (15% relative abundance), which can complicate identification in complex biological matrices. Conversely, ESI preserves the intact molecule, and HRAM MS/MS allows for the unambiguous mapping of the pyrazole and thiazolone degradation pathways.

Sources

Comparative

High-Resolution FTIR Characterization of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-: A Comparative Analytical Guide

Executive Summary The structural verification of fused heterocyclic scaffolds, such as 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- , is a critical bottleneck in early-stage drug development. This compound features a py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of fused heterocyclic scaffolds, such as 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- , is a critical bottleneck in early-stage drug development. This compound features a pyrazole ring fused to a thiazolone ring, presenting a unique vibrational signature characterized by distinct N-H, C=O, and C-S stretching modes.

For analytical scientists, selecting the correct Fourier-Transform Infrared (FTIR) sampling technique is as important as the synthesis itself. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for characterizing this specific compound. By examining the underlying physical causality of spectral discrepancies, this guide provides a self-validating framework to ensure absolute structural confidence.

Structural Mechanistics & Expected Vibrational Modes

The 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- scaffold contains highly polarizable bonds that yield a rich mid-infrared spectrum. Mechanistically, the electron-withdrawing nature of the thiazolone carbonyl impacts the adjacent N-H bonds, often leading to distinct hydrogen-bonding networks in the solid state.

Based on established spectral data for related pyrazolo[3,4-d]thiazole derivatives [3][4], the expected quantitative peak assignments are summarized below:

Table 1: FTIR Peak Assignments for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
N-H (Rings) Stretching3100 – 3350Medium-BroadConfirms the 1,6-dihydro state; highly sensitive to intermolecular H-bonding.
C=O (Thiazolone) Stretching1680 – 1720Strong, SharpPrimary diagnostic marker for the 5-one carbonyl moiety.
C=N (Ring) Stretching1590 – 1620MediumIndicates the intact fused aromatic/heterocyclic system.
C=C (Ring) Stretching1550 – 1580MediumRepresents pyrazole core unsaturation.
C-S (Thiazole) Stretching650 – 700Weak-MediumConfirms the presence of the sulfur heteroatom in the fused ring.

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When analyzing solid pharmaceutical intermediates, researchers must choose between the high-throughput convenience of ATR and the high-fidelity transmission of KBr pellets.

The Causality of Spectral Discrepancies

You cannot directly overlay an ATR spectrum and a KBr spectrum for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- without expecting anomalies. Why? In ATR-FTIR, the depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the infrared light. Because high-wavenumber regions (such as the 3100–3350 cm⁻¹ N-H stretch) correspond to shorter wavelengths, the IR beam penetrates less deeply into the sample. Consequently, the N-H peaks in an ATR spectrum will appear artificially weaker compared to the lower-frequency C-S peaks [1][2].

Conversely, KBr pellets rely on bulk transmission, adhering strictly to the Beer-Lambert law, which preserves the true relative intensities of high-energy stretches.

Table 2: Performance Comparison for Heterocyclic Characterization
Analytical ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Preparation None (Direct solid application)High (Grinding, pressing at 25 MPa)
N-H Stretch Sensitivity Lower (Due to shallow penetration depth)High (Full bulk transmission)
Quantitative Accuracy Moderate (Pathlength varies with contact)High (Adheres to Beer-Lambert law)
Moisture Interference Low (Ambient exposure only)High (KBr is highly hygroscopic)
Ideal Use Case Rapid library matching, QC screeningTrace analysis, mechanistic structural proof

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must prove its own validity before sample data is accepted. Below are the optimized, self-validating workflows for both techniques.

Protocol A: KBr Pellet Transmission Method (High Sensitivity)

Use this method when quantifying trace impurities or when the N-H stretch resolution is critical.

  • Matrix Validation (The Self-Check): Press a blank pellet using 150 mg of anhydrous KBr. Run a background scan from 4000–400 cm⁻¹.

    • Validation Gate: The baseline must be flat. If a broad absorption band appears at ~3400 cm⁻¹, the KBr has absorbed atmospheric moisture. You must re-dry the KBr at 110°C for 4 hours before proceeding, as moisture will completely mask the pyrazole N-H stretches[1].

  • Sample Trituration: Weigh exactly 1.5 mg of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- and 150 mg of validated KBr. Grind in an agate mortar for 3–5 minutes until a homogenous, microcrystalline powder is achieved.

  • Pellet Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply 25 MPa of pressure using a hydraulic press for 2 minutes under vacuum to eliminate light-scattering air pockets [2].

  • Spectral Acquisition: Place the translucent pellet in the transmission holder. Acquire 64 scans at a resolution of 4 cm⁻¹.

Protocol B: ATR-FTIR Method (High Throughput)

Use this method for rapid structural confirmation during synthetic optimization.

  • Crystal Validation (The Self-Check): Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Run a background scan.

    • Validation Gate: The spectrum must show zero absorbance peaks. Any residual peaks indicate cross-contamination from prior samples.

  • Sample Application: Place ~5 mg of the raw compound powder directly onto the center of the crystal.

  • Compression: Lower the pressure clamp until the integrated force gauge indicates optimal contact. Causality note: Insufficient pressure leaves air gaps, drastically reducing the refractive index interface and killing the signal-to-noise ratio.

  • Spectral Acquisition: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the spectrometer software to mathematically normalize the suppressed high-frequency N-H intensities.

Analytical Workflow Visualization

FTIR_Workflow Start Sample: 5H-Pyrazolo[3,4-d]thiazol-5-one Decision Select Analytical Pathway Start->Decision ATR ATR-FTIR Method (Surface Reflectance) Decision->ATR High Throughput KBr KBr Pellet Method (Bulk Transmission) Decision->KBr Trace/Quantitative ATR_Prep Direct Crystal Contact (No Dilution) ATR->ATR_Prep KBr_Prep 1% Sample in Dry KBr Press at 25 MPa KBr->KBr_Prep ATR_Result Result: Weaker N-H Peaks (Depth ∝ Wavelength) ATR_Prep->ATR_Result KBr_Result Result: Strong N-H & C=O (Beer-Lambert Compliant) KBr_Prep->KBr_Result

Analytical decision tree comparing ATR and KBr FTIR workflows for heterocyclic characterization.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Kintek Solution URL:[Link][1]

  • AN18-07: Why should I be using KBr Pellets Specac Application Notes URL:[Link] [2]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones National Center for Biotechnology Information (PMC - NIH) URL:[Link] [3]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition RSC Advances (Royal Society of Chemistry) URL:[Link] [4]

Validation

A Guide to X-ray Powder Diffraction (XRPD) for the Comparative Analysis of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- Polymorphs

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of X-ray Powder Diffraction (XRPD) as a critical tool for identifying and differentiating polymorphs of t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of X-ray Powder Diffraction (XRPD) as a critical tool for identifying and differentiating polymorphs of the active pharmaceutical ingredient (API) 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-. As many active pharmaceutical ingredients can exist in multiple solid-state forms, a thorough understanding of their polymorphic characteristics is essential for drug development and regulatory compliance.[1]

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[1][2][3] Consequently, the identification and control of polymorphic forms are mandated by regulatory agencies for new drug applications.[2][4] XRPD is a powerful, non-destructive technique and the gold standard for distinguishing between these crystalline forms due to its high specificity and sensitivity to structural changes.[2][5]

This document will detail the experimental methodology for a comparative XRPD analysis, explain the interpretation of the resulting data, and provide a framework for documenting findings for this pyrazolothiazole derivative.

The Critical Role of Polymorph Screening

The discovery of new chemical entities with therapeutic potential, such as pyrazole derivatives known for their anticancer and antimicrobial activities, is only the first step in drug development.[6][7] Unexpected polymorphic transitions have led to significant setbacks in major drug development programs, including market withdrawal and reformulation, underscoring the necessity of comprehensive solid-state characterization early in the process.[1] XRPD serves as the primary analytical technique in polymorph screening, form selection, and stability studies.[1][4]

Experimental Protocol: XRPD Analysis

A robust and reproducible XRPD protocol is fundamental to obtaining high-quality data for polymorph comparison. The following outlines a standard procedure.

Sample Preparation

Proper sample preparation is crucial for generating accurate and reproducible diffraction patterns.[2] The primary objective is to present a fine, randomly oriented powder to the X-ray beam.

  • Grinding: If the sample consists of larger crystallites, it should be gently ground to a fine powder (typically <10 µm particle size) using an agate mortar and pestle. This minimizes preferred orientation, where crystallites align in a non-random way, which can bias the intensities of certain diffraction peaks.[8]

  • Sample Holder: The choice of sample holder depends on the amount of material available.

    • For sufficient sample amounts (~200 mg), a standard sample holder can be used. The powder should be carefully packed and flattened, for instance with a glass slide, to ensure the sample surface is flush with the holder's surface, which is critical for accurate 2θ angle measurements.[9]

    • For small quantities (a few milligrams), a low-background or zero-background sample holder, often made from a single silicon crystal, is recommended to minimize signal noise from the holder itself.[8][9]

Instrumentation and Data Acquisition

The following parameters are typical for the analysis of small molecule pharmaceuticals.

  • Instrument: A laboratory X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a high-speed detector is standard.[10]

  • Generator Settings: The X-ray generator is typically operated at 40 kV and 40 mA.[9]

  • Goniometer Scan: Data is collected by scanning the goniometer, which adjusts the angle (θ) between the X-ray beam and the sample. The detector moves in tandem, capturing the diffracted X-rays at an angle of 2θ.

  • Scan Range: A common scan range for organic molecules is from 2° to 40° in 2θ.

  • Step Size and Dwell Time: A step size of 0.02° 2θ with a dwell time of 0.5 to 2 seconds per step is generally sufficient for good signal-to-noise ratio.

The entire process, from sample preparation to data analysis, is a systematic workflow designed to ensure data integrity.

Caption: Workflow for Polymorphic Analysis using XRPD.

Comparative Data Analysis: Polymorphs of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-

Let us consider a hypothetical scenario where two polymorphic forms, designated Form A and Form B, of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- have been isolated. Their XRPD patterns would be unique fingerprints of their respective crystal structures.[11]

The diffraction pattern is a plot of intensity versus the diffraction angle, 2θ. Each peak in the pattern corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law. Different polymorphs will have different unit cell dimensions and/or molecular arrangements, resulting in different peak positions (2θ values) and relative intensities.

Characteristic Peaks (2θ ± 0.2°) Form A (Relative Intensity) Form B (Relative Intensity)
8.5100% (High)-
10.2-95% (High)
12.145% (Medium)100% (High)
15.880% (High)-
17.030% (Low)55% (Medium)
20.565% (Medium)-
22.9-85% (High)
25.350% (Medium)40% (Low)

Note: This data is illustrative for the purpose of this guide.

Interpretation of Results:

  • Form A is uniquely identified by strong diffraction peaks at approximately 8.5° and 15.8° 2θ, and a medium intensity peak at 20.5° 2θ, which are absent in the pattern for Form B.

  • Form B is characterized by its own set of unique peaks, with high intensity at 10.2°, 12.1°, and 22.9° 2θ.

  • While both forms may share some peaks, such as the one around 25.3° 2θ, the overall patterns are distinctly different. The presence of unique peaks and significant differences in the relative intensities of common peaks confirm the existence of two different polymorphic forms.

This comparative analysis is the cornerstone of polymorph identification.[2] It allows researchers to confirm the identity of a crystalline phase, assess the purity of a sample by detecting the presence of other forms, and monitor for any polymorphic transformations during stability studies.[4]

Conclusion

The use of X-ray Powder Diffraction is indispensable in modern pharmaceutical development for the characterization of crystalline solids.[2] For a compound such as 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-, a systematic XRPD analysis provides the definitive data required to identify, differentiate, and monitor its polymorphic forms. This ensures the selection of the optimal solid form for development, leading to a consistent, stable, and efficacious drug product.[3] By following a rigorous and well-documented experimental protocol, researchers can generate the critical data needed to meet scientific and regulatory standards.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Available from: [Link]

  • Ascendia Pharma. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available from: [Link]

  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. Available from: [Link]

  • DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved April 9, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved April 9, 2026, from [Link]

  • Japanese Pharmacopoeia. 69. X-Ray Powder Diffraction Method. Available from: [Link]

  • Zaki, R. M., et al. (n.d.). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidines and related heterocycles. De Gruyter. Available from: [Link]

  • Larsen, R. (2000, Spring). EXPERIMENT 4 POWDER X-RAY DIFFRACTION: STRUCTURAL DETERMINATION OF ALKALI HALIDE SALTS. University of Hawai'i at Manoa, Department of Physics and Astronomy. Available from: [Link]

  • Al-aizari, F. A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Longdom Publishing. Available from: [Link]

  • Friščić, T., & Jones, W. (2007). Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. Organic Process Research & Development. Available from: [Link]

  • Al-Azzawi, A. M. J. (2023). Designed new mesogence containing 5H-thiazolo[3,4-b][2][3][4]ihiadiazole: Synthesis and investigation of liquid crystals propertie. AIP Conference Proceedings. Available from: [Link]

  • Li, W., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Targeted pyrazolo‐thiazole derivatives. Retrieved April 9, 2026, from [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Retrieved April 9, 2026, from [Link]

  • Creative Biostructure. (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available from: [Link]

  • Mabkhot, Y. N., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction of 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, C15H19N3O2. Retrieved April 9, 2026, from [Link]

  • MDPI. (n.d.). 3,6-Dihydro-5H-pyrazolo [4',3':5,6]pyrano[3,4-b]indol-5-one. Retrieved April 9, 2026, from [Link]

  • Powder Diffraction Journal. (2021). Volume-36. ICDD. Available from: [Link]

  • Gomaa, M. A., et al. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- proper disposal procedures

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, you frequently encounter complex heterocyclic building blocks. 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS RN 98408-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals pushing the boundaries of medicinal chemistry, you frequently encounter complex heterocyclic building blocks. 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (CAS RN 98408-23-2) is a densely substituted compound featuring fused pyrazole and thiazole rings [1]. While highly valuable for synthesizing therapeutic cores, its end-of-life logistics present a specific operational challenge.

Because of its dense nitrogen and sulfur content, improper disposal can lead to the emission of severe environmental pollutants. This guide serves as your definitive Standard Operating Procedure (SOP) for the safe handling, self-validating decontamination, and thermal destruction of this compound.

Hazard Assessment & Mechanistic Causality

The molecular formula of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- (C₄H₃N₃OS) dictates our entire disposal strategy. Standard benchtop organic waste consolidation is insufficient for this molecule due to two mechanistic realities:

  • Nitrogen Content (Pyrazole Ring) : Thermal oxidation of the three nitrogen atoms rapidly generates nitrogen oxides (NOx). NOx compounds are highly reactive, toxic, and contribute heavily to photochemical smog.

  • Sulfur Content (Thiazole Ring) : Combustion of the sulfur atom yields sulfur dioxide (SO₂) and sulfur trioxide (SO₃), which are primary precursors to acid rain.

To prevent atmospheric contamination, this waste must be strictly routed to a facility equipped with high-temperature incineration and alkaline exhaust scrubbing systems [2].

Quantitative Chemical & Disposal Profile

ParameterSpecification / Value
Chemical Name 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
CAS Number 98408-23-2
Molecular Formula C₄H₃N₃OS
Exact Mass / [M+H]⁺ 140.9997 Da / m/z 142.01
Target Incineration Temp. > 1000°C (1832°F)
Exhaust Gas Treatment Wet Alkaline Scrubber (NaOH / Ca(OH)₂)
Primary Combustion Byproducts CO₂, H₂O, NOx, SOx

Step-by-Step Experimental & Disposal Protocols

Protocol 1: Spill Response and Containment

Causality Focus: Preventing uncontrolled combustible mass and secondary reactions.

  • Isolate & Ventilate : Evacuate the immediate bench area. Ensure the fume hood sash is lowered to maximize face velocity and contain any aerosolized powders.

  • Neutralize/Absorb : Do not use standard paper towels. Paper introduces an uncontrolled combustible mass that can complicate the stoichiometric oxygen balance during incineration. Instead, cover the spill with a chemically inert, non-combustible absorbent like diatomaceous earth or dry silica sand.

  • Collect : Sweep the absorbed mixture using non-sparking tools. Transfer the solid mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Degradation : Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade residual heterocyclic organics, followed by a final methanol wipe.

Protocol 2: Self-Validating Equipment Decontamination

Trustworthiness Focus: You cannot assume glassware is clean just because it looks clean. Implement this self-validating analytical loop before releasing equipment.

  • Primary Rinse : Rinse the reaction vessel three times with Dimethyl Sulfoxide (DMSO). Causality: DMSO is a highly polar aprotic solvent necessary to ensure the complete dissolution of the robust pyrazolo-thiazole core.

  • Secondary Rinse : Rinse the vessel three times with Methanol to remove the high-boiling DMSO residue.

  • Validation Swab : Swab the interior of the vessel and extract the swab into 1 mL of LC-MS grade Acetonitrile.

  • LC-MS Analysis : Inject the sample via LC-MS, utilizing electrospray ionization (ESI+). Monitor for the specific [M+H]⁺ ion at m/z 142.01.

  • Decision Gate : If the signal is below your instrument's Limit of Detection (LOD), release the glassware to the general wash. If a signal is detected, repeat the rinse cycle.

Protocol 3: Waste Segregation and Thermal Destruction

Causality Focus: Preventing dioxin formation and neutralizing acid gases.

  • Segregation : Route all solid and liquid waste containing this compound strictly into Halogen-Free waste streams. Causality: Mixing nitrogen/sulfur-rich heterocycles with halogenated waste (e.g., Dichloromethane) during incineration drastically increases the thermodynamic risk of forming highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Thermal Parameters : Ensure your waste management vendor subjects the waste to a primary combustion chamber operating at >1000°C with a minimum residence time of 2 seconds. This extreme thermal energy is required to fully cleave the thermodynamically stable aromatic pyrazole and thiazole rings [3].

  • Alkaline Scrubbing : The incinerator exhaust must pass through a wet alkaline scrubber. Causality: The scrubber utilizes sodium hydroxide or calcium hydroxide to neutralize the acidic SOx and NOx gases into harmless, water-soluble sulfate and nitrate salts prior to environmental release [2].

Disposal Workflow Visualization

G Start Waste Generation: C4H3N3OS Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/DMF Solution) Start->Liquid SegSolid Halogen-Free Solid Waste Solid->SegSolid SegLiquid Halogen-Free Solvent Waste Liquid->SegLiquid Incinerator High-Temp Incineration (>1000°C) SegSolid->Incinerator SegLiquid->Incinerator Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe

Workflow for the segregation and thermal destruction of nitrogen/sulfur-containing heterocyclic waste.

References

  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach Source: ACS Omega URL:[Link]

  • Engineering Handbook For Hazardous Waste Incineration Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NEPIS) URL: [Link]

  • Waste Incineration - Best Available Techniques (BAT) Reference Document Source: European Commission - Joint Research Centre URL:[Link]

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